2-(4-Piperidinyl)-1-propanol
Description
BenchChem offers high-quality 2-(4-Piperidinyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Piperidinyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-10)8-2-4-9-5-3-8/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELWGLUXAIGHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628978 | |
| Record name | 2-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89151-39-3 | |
| Record name | 2-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Piperidinyl)-1-propanol
Introduction
2-(4-Piperidinyl)-1-propanol is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and research chemicals. Its structure, featuring a piperidine ring substituted at the 4-position with a 1-hydroxypropan-2-yl group, offers multiple points for further chemical modification, making it an attractive scaffold in drug discovery. This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 2-(4-Piperidinyl)-1-propanol, designed for researchers, scientists, and professionals in drug development. The described methodology emphasizes strategic considerations, mechanistic understanding, and practical execution to ensure reproducibility and high purity of the final product.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, 2-(4-Piperidinyl)-1-propanol, suggests a disconnection at the C-C bond between the piperidine ring and the propanol side chain. This leads to a piperidine-4-yl synthon and a propan-1-ol synthon. A practical and well-established approach to form such a C-C bond is the Grignard reaction. Specifically, the reaction of a piperidine-4-carboxaldehyde derivative with a methyl Grignard reagent would yield the desired secondary alcohol directly.
To prevent undesired side reactions at the nucleophilic nitrogen of the piperidine ring during the Grignard reaction, it is essential to employ a protecting group strategy. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.
Therefore, the overall synthetic strategy will encompass three main stages:
-
N-Boc Protection: Introduction of the Boc protecting group onto the piperidine nitrogen.
-
Grignard Reaction: Formation of the C-C bond and the secondary alcohol via the reaction of the N-Boc protected piperidine-4-carboxaldehyde with a methyl Grignard reagent.
-
Deprotection: Removal of the Boc group to yield the final product, 2-(4-Piperidinyl)-1-propanol.
This pathway is advantageous due to the commercial availability of the starting materials, the high-yielding nature of the individual steps, and the straightforward purification procedures.
Visualizing the Synthetic Pathway
Figure 1: Overall synthetic pathway for 2-(4-Piperidinyl)-1-propanol.
Detailed Experimental Protocols
Part 1: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate (N-Boc-4-piperidinecarboxaldehyde)
The initial step involves the protection of the secondary amine of 4-piperidinecarboxaldehyde with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure that utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.
Reaction Scheme:
Figure 2: N-Boc protection of 4-piperidinecarboxaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Piperidinecarboxaldehyde | 113.16 | 10.0 g | 88.37 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 21.2 g | 97.21 |
| Triethylamine (Et₃N) | 101.19 | 14.8 mL | 106.04 |
| Dichloromethane (DCM) | - | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidinecarboxaldehyde (10.0 g, 88.37 mmol) and dissolve in dichloromethane (200 mL).
-
Add triethylamine (14.8 mL, 106.04 mmol) to the solution at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (21.2 g, 97.21 mmol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, 20-30% ethyl acetate in hexanes) to yield tert-butyl 4-formylpiperidine-1-carboxylate as a colorless oil.
Expected Yield: 85-95%
Causality and Experimental Insights:
-
The use of triethylamine as a base is crucial to neutralize the carboxylic acid byproduct formed from the reaction of (Boc)₂O, thus driving the reaction to completion.
-
The aqueous workup is essential to remove the triethylammonium salts and any unreacted starting materials.
-
While commercially available, this step is included for completeness and for instances where the starting material may need to be synthesized in-house.[1]
Part 2: Synthesis of tert-Butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate
This step involves the key C-C bond formation via a Grignard reaction. The aldehyde functional group of the N-Boc protected starting material reacts with methylmagnesium bromide to form the desired secondary alcohol.
Reaction Scheme:
Figure 3: Grignard reaction to form the protected alcohol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 4-formylpiperidine-1-carboxylate | 213.27 | 15.0 g | 70.33 |
| Methylmagnesium bromide (3.0 M in Et₂O) | - | 25.8 mL | 77.36 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) | - | 150 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Set up a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) and equip it with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Add tert-butyl 4-formylpiperidine-1-carboxylate (15.0 g, 70.33 mmol) and dissolve it in anhydrous THF (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (25.8 mL of a 3.0 M solution in diethyl ether, 77.36 mmol) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (150 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, 30-50% ethyl acetate in hexanes) to obtain tert-butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate as a viscous oil.
Expected Yield: 80-90%
Causality and Experimental Insights:
-
Anhydrous conditions are critical for the success of the Grignard reaction, as Grignard reagents are highly reactive towards protic solvents like water.
-
The slow, controlled addition of the Grignard reagent at low temperature helps to manage the exothermic nature of the reaction and minimize side product formation.
-
The use of saturated ammonium chloride for quenching is a mild method that effectively hydrolyzes the magnesium alkoxide intermediate without causing the degradation of acid-sensitive functional groups.
Part 3: Deprotection to Yield 2-(4-Piperidinyl)-1-propanol
The final step is the removal of the N-Boc protecting group to liberate the free secondary amine of the piperidine ring. This is typically achieved under acidic conditions.
Reaction Scheme:
Figure 4: N-Boc deprotection to yield the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate | 243.35 | 10.0 g | 41.09 |
| Trifluoroacetic Acid (TFA) | 114.02 | 20 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 200 mL | - |
| Dichloromethane (DCM) for extraction | - | 300 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Dissolve tert-butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate (10.0 g, 41.09 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (20 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water (50 mL) and carefully basify to pH > 10 with a saturated solution of NaHCO₃ or by the addition of solid sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(4-Piperidinyl)-1-propanol as a solid or viscous oil.
Expected Yield: >95%
Causality and Experimental Insights:
-
Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group. An alternative is using a solution of HCl in dioxane or diethyl ether.[2]
-
The deprotection reaction is typically clean and high-yielding.
-
The final product is a free base and may be hygroscopic. It can be converted to a more stable salt (e.g., hydrochloride) by treatment with an appropriate acid if desired.
Characterization
The identity and purity of the synthesized 2-(4-Piperidinyl)-1-propanol should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (O-H, N-H, C-H).
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly flammable and react violently with water. Handle with extreme care under an inert atmosphere.
-
Trifluoroacetic acid is corrosive and should be handled with caution.
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of 2-(4-Piperidinyl)-1-propanol. By employing a protecting group strategy in conjunction with a key Grignard reaction, this protocol allows for the reliable synthesis of the target molecule in high yield and purity. The provided step-by-step procedures, coupled with insights into the rationale behind the experimental choices, are intended to empower researchers and drug development professionals in their synthetic endeavors.
References
-
Gaddam, V., et al. (2013). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research, 4(7), 2735-2740.[2]
Sources
A Retrosynthetic Analysis of 2-(4-Piperidinyl)-1-propanol: A Technical Guide for Synthetic Chemists
Executive Summary: 2-(4-Piperidinyl)-1-propanol is a valuable heterocyclic building block in medicinal chemistry, incorporating a piperidine scaffold often found in pharmacologically active agents. Its structure, featuring a primary alcohol and a chiral center adjacent to the piperidine ring, presents an interesting challenge for synthetic design. This technical guide provides an in-depth exploration of logical and efficient retrosynthetic strategies for its preparation. We will dissect the target molecule to propose several distinct synthetic pathways, grounded in established chemical principles. Each strategy will be evaluated for its practicality, efficiency, and control over stereochemistry. This document is intended for researchers and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.
Part 1: Foundational Principles and Target Molecule Analysis
The Logic of Retrosynthesis
Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors by conceptually breaking bonds and identifying key transformations in reverse.[1] This process, known as a disconnection approach, utilizes a specific notation: the double arrow (=>) signifies a retrosynthetic step. Key operations in this analysis include:
-
Disconnections: Breaking carbon-carbon or carbon-heteroatom bonds to simplify the molecular structure.
-
Functional Group Interconversion (FGI): Converting one functional group into another to facilitate a disconnection or simplify a subsequent synthetic step.[1]
-
Synthons and Reagents: A synthon is an idealized fragment resulting from a disconnection, which may not be a stable species. The corresponding synthetic equivalent is the actual reagent used in the laboratory to effect the transformation.
A successful retrosynthetic analysis identifies multiple pathways, allowing the chemist to select the most efficient and robust route based on factors like starting material cost, step count, and overall yield.
Target Molecule: 2-(4-Piperidinyl)-1-propanol
The target molecule, 2-(4-piperidinyl)-1-propanol, possesses several key features that inform our synthetic strategy:
-
Piperidine Ring: A saturated nitrogen heterocycle. The secondary amine (pKa ~11) is basic and nucleophilic, necessitating protection during many synthetic operations to prevent unwanted side reactions, such as N-alkylation.[2][3]
-
Primary Alcohol: This functional group can be formed through the reduction of aldehydes, carboxylic acids, or esters. It can also be installed via hydroboration of a terminal alkene or by the ring-opening of an epoxide.
-
C4-Substitution: The propanol side chain is attached at the 4-position of the piperidine ring. This allows us to leverage a wide array of commercially available 4-substituted piperidine starting materials.
-
Chiral Center: The C2 of the propanol chain is a stereocenter. An ideal synthesis will control the formation of this center or allow for the separation of enantiomers.
A critical first consideration in any forward synthesis is the protection of the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to a wide range of nucleophilic and basic conditions but is readily removed with mild acid.
Part 2: Strategy I: Disconnection via Ester Alkylation and Reduction
Our first approach utilizes a Functional Group Interconversion (FGI) by recognizing that the primary alcohol can be derived from the reduction of a carboxylic acid ester. This leads to a powerful C-C bond-forming strategy at the alpha-position of a carbonyl.
Retrosynthetic Pathway
The primary alcohol is retrosynthetically converted to an ester (FGI). The C-C bond between the alpha-carbon and the methyl group is then disconnected. This disconnection suggests an enolate alkylation of a piperidinyl acetate precursor.
Caption: Retrosynthesis via FGI and α-Alkylation.
Forward Synthesis & Experimental Protocol
This pathway begins with the readily available ethyl (4-piperidinyl)acetate. The synthesis proceeds through N-protection, deprotonation and alkylation, ester reduction, and final deprotection.
Step 1: N-Boc Protection of Ethyl (4-piperidinyl)acetate
-
Rationale: Protection of the piperidine nitrogen prevents it from acting as a nucleophile in subsequent steps and increases the solubility of intermediates in organic solvents.
-
Protocol:
-
Dissolve ethyl (4-piperidinyl)acetate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl (N-Boc-4-piperidinyl)acetate.
-
Step 2: α-Alkylation
-
Rationale: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to quantitatively form the ester enolate. The subsequent addition of methyl iodide forms the new C-C bond.
-
Protocol:
-
Prepare a solution of LDA (1.1 eq) in dry tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of ethyl (N-Boc-4-piperidinyl)acetate (1.0 eq) in dry THF to the LDA solution. Stir for 1 hour at -78 °C.
-
Add methyl iodide (1.2 eq) dropwise and stir for an additional 2-3 hours at -78 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Step 3: Ester Reduction to Primary Alcohol
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing the ester to the corresponding primary alcohol.
-
Protocol:
-
Suspend LiAlH₄ (1.5 eq) in dry THF under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of the alkylated ester (1.0 eq) in dry THF.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting white precipitate and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield N-Boc-2-(4-piperidinyl)-1-propanol.
-
Step 4: N-Boc Deprotection
-
Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in DCM provides a clean and efficient method for deprotection.
-
Protocol:
-
Dissolve the Boc-protected alcohol (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the acid.
-
Extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product, 2-(4-piperidinyl)-1-propanol.
-
Part 3: Strategy II: Disconnection via Epoxide Ring Opening
This strategy hinges on forming the C-C bond between the piperidine ring and the side chain via the reaction of an organometallic piperidine nucleophile with an epoxide. This approach directly installs the desired 1,2-alcohol functionality.
Retrosynthetic Pathway
The C4-C2' bond is disconnected, leading to a 4-piperidinyl anion synthon and propylene oxide as the electrophile. The synthetic equivalent of the nucleophilic piperidine would be a Grignard reagent or, more effectively for epoxide opening, an organocuprate (Gilman reagent).
Caption: Retrosynthesis via Epoxide Opening.
Forward Synthesis & Experimental Protocol
This route requires the preparation of an N-protected 4-halopiperidine, which is then converted to an organocuprate for reaction with propylene oxide.
Step 1: Preparation of N-Boc-4-iodopiperidine
-
Rationale: A halide at the 4-position is required to generate the organometallic reagent. An iodide is often preferred for its higher reactivity. This can be prepared from the commercially available N-Boc-4-hydroxypiperidine.
-
Protocol (via Appel Reaction):
-
Combine N-Boc-4-hydroxypiperidine (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in dry THF under a nitrogen atmosphere.
-
Cool the mixture to 0 °C.
-
Add iodine (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir at room temperature for 12-16 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield N-Boc-4-iodopiperidine.
-
Step 2: Cuprate Reaction with Propylene Oxide
-
Rationale: The organoiodide is first converted to an organolithium, which then forms a lithium diorganocuprate (Gilman reagent). Cuprates are soft nucleophiles that are highly effective for Sₙ2-type opening of epoxides, with a strong preference for attack at the less sterically hindered carbon.[4] This regioselectivity is crucial for obtaining the desired primary alcohol.
-
Protocol:
-
Dissolve N-Boc-4-iodopiperidine (2.0 eq) in dry diethyl ether under argon and cool to -78 °C.
-
Add tert-butyllithium (2.0 eq, 1.7 M in pentane) dropwise and stir for 30 minutes.
-
In a separate flask, suspend copper(I) iodide (1.0 eq) in dry diethyl ether at -40 °C.
-
Transfer the freshly prepared organolithium solution to the CuI suspension via cannula and stir for 30 minutes to form the Gilman reagent.
-
Cool the cuprate solution to -78 °C and add propylene oxide (1.0 eq) dropwise.
-
Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 4 hours.
-
Quench with a saturated aqueous solution of NH₄Cl/NH₄OH (9:1).
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Step 3: N-Boc Deprotection
-
Rationale & Protocol: As described in Strategy I, Step 4, using TFA in DCM.
Part 4: Strategy III: Disconnection via Conjugate Addition
This more advanced strategy builds the side chain onto a piperidone precursor using a Michael addition, which offers excellent control over the creation of the new stereocenter.
Retrosynthetic Pathway
The primary alcohol is again traced back to an ester via FGI. The key disconnection is the Cα-Cβ bond of the resulting saturated ester, which points to a conjugate (Michael) addition of a methyl nucleophile to an α,β-unsaturated ester. This unsaturated ester can be formed from a piperidone via a Horner-Wadsworth-Emmons (HWE) reaction.
Caption: Retrosynthesis via Conjugate Addition.
Forward Synthesis & Experimental Protocol
This route starts with the commercially available N-Boc-4-piperidone.
Step 1: Horner-Wadsworth-Emmons Reaction
-
Rationale: The HWE reaction is a reliable method for forming C=C bonds, typically with high E-selectivity, by reacting a phosphonate carbanion with a ketone.
-
Protocol:
-
Suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in dry THF under nitrogen and cool to 0 °C.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Stir at room temperature for 1 hour until gas evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in dry THF.
-
Stir at room temperature for 12-16 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the α,β-unsaturated ester.
-
Step 2: Conjugate Addition of a Methyl Group
-
Rationale: A Gilman cuprate is used as a soft nucleophile to perform a 1,4-conjugate addition to the unsaturated ester. This is a highly effective way to form the C-C bond and set the stereocenter.
-
Protocol:
-
Prepare lithium dimethylcuprate by adding methyllithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in dry diethyl ether at -20 °C.
-
Cool the resulting cuprate solution to -78 °C.
-
Add a solution of the α,β-unsaturated ester (1.0 eq) in dry diethyl ether.
-
Stir at -78 °C for 2-3 hours.
-
Quench with a saturated aqueous solution of NH₄Cl/NH₄OH (9:1) and allow to warm to room temperature.
-
Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Step 3 & 4: Ester Reduction and Deprotection
-
Rationale & Protocol: The resulting saturated ester is reduced to the primary alcohol with LiAlH₄ (as in Strategy I, Step 3), followed by N-Boc deprotection with TFA (as in Strategy I, Step 4).
Part 5: Comparison of Synthetic Strategies
Each proposed route offers a viable pathway to 2-(4-piperidinyl)-1-propanol, but they differ in their advantages and disadvantages.
| Feature | Strategy I: α-Alkylation | Strategy II: Epoxide Opening | Strategy III: Conjugate Addition |
| Starting Materials | Ethyl (4-piperidinyl)acetate | N-Boc-4-hydroxypiperidine | N-Boc-4-piperidone |
| Key Reactions | Enolate alkylation, Ester reduction | Organocuprate formation, Epoxide opening | HWE reaction, Michael addition |
| Step Count | 4 steps | 3-4 steps (depending on halide prep) | 4 steps |
| Stereocontrol | None (forms a racemic mixture) | None (forms a racemic mixture) | Potential for diastereoselective or enantioselective variants |
| Key Challenges | Use of strong base (LDA), potential for over-alkylation | Preparation/handling of organolithiums and cuprates, cryogenic temperatures | Handling of NaH, cryogenic temperatures |
| Scalability | Good; enolate chemistry is well-established. | Moderate; organometallic reactions can be sensitive. | Good; HWE and Michael additions are robust. |
Field-Proven Insights:
-
For rapid, small-scale synthesis , Strategy I is often the most direct, assuming the starting acetate is readily available. The reactions are standard and high-yielding.
-
Strategy II is elegant in its construction of the 1,2-diol pattern but involves more sensitive organometallic reagents that require strictly anhydrous conditions and low temperatures, which can be a barrier in some laboratory settings.
-
Strategy III is arguably the most powerful approach from a medicinal chemistry perspective. The conjugate addition step is amenable to the development of asymmetric variants (e.g., using a chiral auxiliary or catalyst), which would allow for the synthesis of single enantiomers of the target molecule. This is a significant advantage in drug development, where enantiomeric purity is critical.
Part 6: References
-
CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. Google Patents.
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
-
Alkylation of morpholine, piperidine, diethylamine and benzylamine with propylene oxide in aqueous medium. ResearchGate.
-
ALKYLATION OF MORPHOLINE, PIPERIDINE, DIETHYLAMINE AND BENZYLAMINE WITH PROPYLENE OXIDE IN AQUEOUS MEDIUM. Processes of Petrochemistry and Oil Refining.
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Retrosynthesis 1. YouTube.
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Piperidine Synthesis. DTIC.
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Propylene Oxide. NCBI Bookshelf.
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Retrosynthetic analysis. AWS.
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PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office.
-
Retrosynthesis Strategy in Organic Chemistry. Jurnal Universitas Muslim Indonesia.
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An In-Depth Technical Guide to the Predicted NMR and Mass Spectrometry Data of 2-(4-Piperidinyl)-1-propanol
Abstract: This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound 2-(4-Piperidinyl)-1-propanol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and empirical data from structurally related analogues to construct a detailed and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the expected analytical data for this compound, thereby facilitating its identification, characterization, and quality control.
Introduction: The Rationale for Predictive Spectroscopic Analysis
2-(4-Piperidinyl)-1-propanol is a chemical entity of interest in medicinal chemistry and drug discovery due to its structural motifs—a piperidine ring and a propanol side chain—which are prevalent in numerous biologically active compounds. Rigorous structural elucidation is a cornerstone of chemical research and development, with NMR and mass spectrometry serving as the primary tools for unambiguous characterization.
Given the current lack of publicly accessible experimental spectral data for 2-(4-Piperidinyl)-1-propanol, this guide adopts a predictive methodology. By dissecting the molecule into its constituent fragments—the 4-substituted piperidine ring and the 2-substituted 1-propanol side chain—and analyzing the known spectral data of analogous compounds, we can forecast the ¹H NMR, ¹³C NMR, and mass spectral data with a high degree of confidence. This approach not only provides a valuable reference for researchers but also underscores the predictive power of modern spectroscopic techniques.
Molecular Structure and Numbering
To ensure clarity in the subsequent spectral assignments, the following numbering scheme will be utilized for 2-(4-Piperidinyl)-1-propanol.
Caption: Molecular structure and numbering of 2-(4-Piperidinyl)-1-propanol.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-(4-Piperidinyl)-1-propanol is predicted by considering the individual contributions of the piperidine ring and the propanol side chain, with adjustments for the electronic effects of their linkage. Data from 1-propanol and piperidine are used as foundational references.[1][2]
Predicted Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Comparative Analysis |
| H-9' (CH₃) | ~ 0.9 | Doublet | 3H | Similar to the methyl group in 1-propanol, but appearing as a doublet due to coupling with H-7'.[1] |
| H-3, H-5 (ax) | ~ 1.2 - 1.4 | Multiplet | 2H | Upfield shift typical for axial protons in a piperidine ring. |
| H-7' | ~ 1.4 - 1.6 | Multiplet | 1H | This proton is coupled to H-9' (3H) and H-8' (2H), resulting in a complex multiplet. |
| H-3, H-5 (eq) | ~ 1.7 - 1.9 | Multiplet | 2H | Downfield shift compared to axial protons due to deshielding effects. |
| H-4 | ~ 1.5 - 1.7 | Multiplet | 1H | Methine proton on the piperidine ring, coupled to adjacent methylene and methine protons. |
| H-2, H-6 (ax) | ~ 2.5 - 2.7 | Multiplet | 2H | Protons alpha to the nitrogen are deshielded; axial protons are typically upfield of equatorial. |
| H-2, H-6 (eq) | ~ 2.9 - 3.1 | Multiplet | 2H | Equatorial protons alpha to the nitrogen are the most deshielded on the ring. |
| H-8' (CH₂OH) | ~ 3.4 - 3.6 | Multiplet | 2H | Methylene protons adjacent to the hydroxyl group, deshielded by the oxygen. Expected to be a multiplet due to coupling with H-7'.[1] |
| N-H | Broad singlet | 1H | Exchangeable proton; its chemical shift is concentration and solvent dependent. May not show coupling. | |
| O-H | Broad singlet | 1H | Exchangeable proton; its chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[1] |
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol for acquiring high-quality ¹H NMR data for a sample like 2-(4-Piperidinyl)-1-propanol would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted based on the known chemical shifts of 1-propanol and N-substituted piperidines.[3] The carbon atoms are expected to be well-resolved, providing a clear carbon fingerprint of the molecule.
Predicted Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |
| C-9' (CH₃) | ~ 10 - 15 | Typical chemical shift for a terminal methyl group in an aliphatic chain.[3] |
| C-3, C-5 | ~ 25 - 30 | Methylene carbons beta to the nitrogen in the piperidine ring. |
| C-4 | ~ 35 - 40 | Methine carbon of the piperidine ring, shifted downfield due to the substituent. |
| C-7' | ~ 40 - 45 | Methine carbon of the propanol side chain. |
| C-2, C-6 | ~ 45 - 50 | Methylene carbons alpha to the nitrogen, showing significant deshielding. |
| C-8' (CH₂OH) | ~ 65 - 70 | Carbon bearing the hydroxyl group, strongly deshielded by the electronegative oxygen atom.[3] |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Predicted Mass Spectrometry Data
The mass spectrum of 2-(4-Piperidinyl)-1-propanol is predicted to exhibit characteristic fragmentation patterns for both the alcohol and the piperidine functionalities.[4][5] Electron Ionization (EI) is assumed for this prediction.
Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol
Predicted Fragmentation Pathways
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 143. Its intensity may be weak due to the facile fragmentation of alcohols and amines.
-
Alpha-Cleavage of the Alcohol: Cleavage of the C7'-C8' bond would result in the loss of a •CH₂OH radical (mass 31), leading to a fragment at m/z = 112 .
-
Loss of Water (M-18): A common fragmentation for alcohols is the elimination of a water molecule, which would produce a peak at m/z = 125 .
-
Piperidine Ring Fragmentation (Alpha-Cleavage): The most characteristic fragmentation of piperidine derivatives is cleavage of the C-C bond adjacent to the nitrogen.[4] Cleavage of the bond between the piperidine ring and the propanol substituent would lead to a resonance-stabilized iminium cation at m/z = 84 or the propanol-substituted fragment, depending on charge retention.
-
Further Ring Fragmentation: The piperidine ring itself can undergo further fragmentation, leading to a series of smaller ions.
Caption: Predicted major fragmentation pathways for 2-(4-Piperidinyl)-1-propanol in EI-MS.
Summary of Predicted Mass Spectral Data
| m/z | Predicted Relative Intensity | Proposed Fragment |
| 143 | Low | [M]⁺, Molecular Ion |
| 125 | Moderate | [M - H₂O]⁺ |
| 112 | Moderate to High | [M - •CH₂OH]⁺ |
| 84 | High (potential base peak) | [C₅H₁₀N]⁺ (Piperidinyl fragment) |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to a gas or liquid chromatograph.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) would be suitable for determining the protonated molecule [M+H]⁺ at m/z = 144.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Scan a mass range of m/z 40-400.
Conclusion
This guide provides a detailed, predictive framework for the ¹H NMR, ¹³C NMR, and mass spectrometry data of 2-(4-Piperidinyl)-1-propanol. By systematically analyzing its structural components and referencing empirical data from analogous compounds, we have established a reliable set of expected spectral characteristics. These predictions serve as a crucial tool for any researcher engaged in the synthesis, isolation, or analysis of this compound, enabling confident structural verification and quality assessment. The provided protocols also offer a standardized approach for obtaining high-quality experimental data, which will be essential for ultimately confirming these predictions.
References
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Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 54(9), 723-732. Retrieved from [Link]
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ResearchGate. (n.d.). Predicting C-13 NMR spectra by DFT calculations. Retrieved from [Link]
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-
Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2023, February 3). Predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Combining fragment-ion and neutral-loss matching during mass spectral library searching. Retrieved from [Link]
- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol.
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The Ascendant Scaffold: A Technical Guide to the Biological Activity of 2-(4-Piperidinyl)-1-propanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the burgeoning field of 2-(4-piperidinyl)-1-propanol derivatives, a chemical scaffold demonstrating significant promise in medicinal chemistry. We will dissect the synthesis, biological activities, and structure-activity relationships of these compounds, with a particular focus on their analgesic and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Versatility of the Piperidine Moiety
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive building block for targeting a diverse range of biological macromolecules. The 2-(4-piperidinyl)-1-propanol core, in particular, offers a unique three-dimensional arrangement of functional groups—a secondary alcohol, a piperidine nitrogen, and a variable substituent at the 1-position of the propanol chain—that can be strategically modified to achieve desired pharmacological profiles.
This guide will focus on two primary areas of biological activity for this scaffold: analgesia, primarily through modulation of opioid receptors, and antimicrobial activity against a spectrum of pathogens.
Synthetic Strategies: Building the 2-(4-Piperidinyl)-1-propanol Core
The synthesis of 2-(4-piperidinyl)-1-propanol derivatives typically involves a multi-step sequence, starting from readily available piperidine precursors. A general and adaptable synthetic route is outlined below. The causality behind these experimental choices lies in the need for robust and high-yielding reactions that allow for the introduction of chemical diversity at key positions of the scaffold.
General Synthetic Workflow
Sources
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and influential structural units in the landscape of medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, from the analgesic morphine to the pungent piperine in black pepper, hinted early on at its profound biological relevance. Today, the piperidine ring is a cornerstone in the design of synthetic pharmaceuticals, gracing the structures of drugs across a multitude of therapeutic areas, including oncology, neurodegenerative diseases, and pain management.[1][2] This guide provides an in-depth exploration of piperidine derivatives in drug discovery, from fundamental structural considerations and synthetic strategies to their mechanisms of action and the experimental workflows used to validate their therapeutic potential.
Part 1: The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The enduring success of the piperidine scaffold in drug design is not accidental; it stems from a unique combination of physicochemical and structural properties that make it an ideal building block for crafting molecules with desirable pharmacological profiles.
Physicochemical Properties and Pharmacokinetic Advantages:
The saturated, non-aromatic nature of the piperidine ring imparts a three-dimensional character to the molecules that contain it. This is a crucial feature for enabling specific and high-affinity interactions with the complex topographies of biological targets such as enzymes and receptors. The nitrogen atom within the piperidine ring is typically a secondary or tertiary amine, which is basic and can be protonated at physiological pH. This basicity is a key determinant of a drug's pharmacokinetic properties, influencing its solubility, membrane permeability, and potential for formulation as a salt. Judicious modulation of the pKa of the piperidine nitrogen is a common strategy in drug optimization to achieve the desired balance between aqueous solubility for systemic distribution and lipophilicity for cell membrane penetration.[3]
Conformational Flexibility: The "Chair" Conformation and its Implications
Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric strain.[4] However, the presence of the nitrogen atom introduces additional conformational possibilities. The lone pair of electrons on the nitrogen and the substituent on the nitrogen can occupy either an axial or an equatorial position, and these conformers can interconvert. The conformational preference of substituents on the piperidine ring can have a profound impact on a molecule's biological activity by dictating the spatial orientation of key pharmacophoric groups, thereby influencing how the molecule fits into its biological target. This conformational flexibility allows the piperidine scaffold to serve as a versatile template that can be tailored to the specific geometric constraints of a wide range of binding sites.[3]
Part 2: Synthesis of Piperidine Derivatives: Crafting the Core
The construction of the piperidine ring with desired substitution patterns is a central task in the development of piperidine-based therapeutics. A variety of synthetic strategies have been developed, ranging from classical methods to modern catalytic approaches that offer high efficiency and stereocontrol.
Key Synthetic Strategies:
-
Catalytic Hydrogenation of Pyridines: This is one of the most direct and atom-economical methods for synthesizing piperidines.[5] It involves the reduction of the corresponding aromatic pyridine precursor using hydrogen gas in the presence of a metal catalyst. While conceptually simple, this reaction can be challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[5]
-
Intramolecular Cyclization: These methods involve the formation of the piperidine ring by creating a carbon-nitrogen or carbon-carbon bond within an acyclic precursor.[6] A variety of reaction types can be employed, including reductive amination, Michael additions, and transition-metal-catalyzed C-H amination.[1][6] These strategies are particularly powerful for creating complex and stereochemically defined piperidine derivatives.
-
Multi-Component Reactions (MCRs): MCRs are highly efficient one-pot reactions in which three or more starting materials are combined to form a complex product in a single step. Several MCRs have been developed for the synthesis of highly functionalized piperidines, offering significant advantages in terms of operational simplicity and the rapid generation of molecular diversity.[1]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
The following protocol provides a representative example of the synthesis of a substituted piperidine via the catalytic hydrogenation of a pyridine precursor, a method frequently employed in both academic and industrial settings.[7]
Reaction: Catalytic Hydrogenation of 2-Bromopyridine to 2-Bromopiperidine
Materials:
-
2-Bromopyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen gas (high-pressure cylinder)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel for the high-pressure reactor, dissolve 2-bromopyridine (1.0 g) in glacial acetic acid (5 mL).
-
Catalyst Addition: To the stirred solution, carefully add a catalytic amount of PtO₂ (5 mol%).
-
Hydrogenation: Securely place the reaction vessel in the high-pressure reactor. Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurization: Pressurize the reactor with hydrogen gas to 50 bar.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours, monitoring the pressure to ensure hydrogen uptake.
-
Work-up: After the reaction is complete, carefully vent the reactor and purge with an inert gas. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter through a pad of Celite.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate in petroleum ether (e.g., 5%) as the eluent to afford the pure 2-bromopiperidine.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.[7]
Part 3: Piperidine Derivatives in Action: Case Studies in Drug Discovery
The versatility of the piperidine scaffold is best illustrated by its successful application in the development of drugs for a wide range of diseases. This section will explore three case studies, highlighting the mechanism of action and structure-activity relationships of piperidine derivatives in oncology, pain management, and the treatment of Alzheimer's disease.
Case Study 1: Piperidine-Based Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The piperidine scaffold has been successfully incorporated into numerous kinase inhibitors.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in cancer.[8][9] Piperidine-containing molecules have been developed as potent and selective inhibitors of PI3K isoforms.[5] For example, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors.[5] By inhibiting PI3Kδ, these compounds block the production of the second messenger PIP3, which in turn prevents the activation of the downstream kinase Akt.[8][10] The attenuation of Akt phosphorylation leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[5]
Caption: PI3K/Akt Signaling Pathway and Inhibition by Piperidine Derivatives.
Structure-Activity Relationship (SAR) of Piperidine-Based PI3Kδ Inhibitors
The following table summarizes the SAR for a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives as PI3Kδ inhibitors.
| Compound | R Group on Piperidine Nitrogen | PI3Kδ IC₅₀ (nM) | SU-DHL-6 Cell Proliferation IC₅₀ (µM) |
| Idelalisib | - | 1.2 | - |
| A5 | 2-methoxyethyl | 1.3 | 0.16 |
| A8 | 2-hydroxyethyl | 0.7 | 0.12 |
| Data sourced from:[5] |
The data in the table demonstrates that small, polar substituents on the piperidine nitrogen are well-tolerated and can lead to potent PI3Kδ inhibition and cellular activity.[5] The 2-hydroxyethyl substituent in compound A8 resulted in the most potent compound in this series, highlighting the importance of this specific substitution for optimal activity.[5]
Case Study 2: Piperidine Derivatives as Opioid Receptor Modulators for Pain Management
Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for the most effective pain-relieving drugs.[11] The piperidine scaffold is a key structural feature of many synthetic opioids.
Mechanism of Action: Modulating Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs).[3][12] When an agonist, such as a piperidine-containing analgesic, binds to the MOR, it induces a conformational change in the receptor, leading to the activation of intracellular G-proteins.[3][4] The activated G-protein, typically of the Gi/o family, then inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] The G-protein βγ subunits can also directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately results in the analgesic effect.[3]
Caption: Opioid Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) of Benzylpiperidine Derivatives as Dual MOR/σ1R Ligands
Recent research has focused on developing dual-acting ligands that target both the MOR and the sigma-1 receptor (σ1R) to potentially achieve strong analgesia with reduced side effects. The following table presents SAR data for a series of benzylpiperidine derivatives.
| Compound | R¹ | R² | MOR Kᵢ (nM) | σ₁R Kᵢ (nM) |
| 52 | 3-F | H | 56.4 | 11.0 |
| Data sourced from:[13] |
This data indicates that the benzylpiperidine scaffold can be effectively functionalized to achieve high affinity for both MOR and σ1R.[13] Compound 52 , with a fluorine at the 3-position of the benzyl ring, demonstrated potent binding to both receptors and exhibited significant antinociceptive effects in animal models.[13]
Case Study 3: Piperidine Derivatives for the Treatment of Alzheimer's Disease
Alzheimer's disease is a neurodegenerative disorder characterized by cognitive decline. One of the primary therapeutic strategies is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE).
Mechanism of Action: Acetylcholinesterase Inhibition
AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, piperidine-based drugs increase the concentration and duration of action of acetylcholine, thereby improving cognitive function.[1] Donepezil, a well-known drug for Alzheimer's disease, features a piperidine moiety that is crucial for its interaction with the active site of AChE.
Structure-Activity Relationship (SAR) of N-Benzylpiperidine-based AChE Inhibitors
The development of potent AChE inhibitors has involved extensive SAR studies. The following table shows the effect of substituents on the benzamide moiety of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
| Compound | R Group on Benzamide | AChE IC₅₀ (nM) |
| 21 | 4'-(benzylsulfonyl) | 0.56 |
| Data sourced from:[1] |
The data highlights that a bulky, electron-withdrawing group at the para-position of the benzamide ring, such as the benzylsulfonyl group in compound 21 , leads to a dramatic increase in AChE inhibitory activity.[1] This suggests that this substituent makes favorable interactions within the active site of the enzyme.
Part 4: Experimental Workflows for Biological Evaluation
Once a series of piperidine derivatives has been synthesized, their biological activity must be assessed through a series of in vitro and in vivo assays. This section provides a detailed protocol for a common in vitro assay used to determine the cytotoxic or anti-proliferative effects of new compounds.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
Materials:
-
Cancer cell line (e.g., SU-DHL-6)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (piperidine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) using a suitable software.
Self-Validation: The assay should include positive (a known cytotoxic drug) and negative (vehicle) controls. The results should be reproducible across multiple experiments.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion and Future Outlook
The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new medicines. Its favorable physicochemical properties, conformational flexibility, and synthetic tractability have solidified its status as a "privileged" structure in medicinal chemistry. The case studies presented in this guide offer a glimpse into the diverse therapeutic applications of piperidine derivatives and underscore the importance of a deep understanding of their synthesis, mechanism of action, and structure-activity relationships.
As our understanding of disease biology becomes more nuanced, the demand for highly selective and potent small molecule therapeutics will continue to grow. The piperidine scaffold, with its proven track record and amenability to chemical modification, is poised to remain at the forefront of these efforts. Future research will likely focus on the development of novel synthetic methodologies to access even more complex and diverse piperidine derivatives, as well as the exploration of new biological targets and therapeutic indications for this versatile and enduring scaffold.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Childers, S. R. (1991). Opioid receptor-coupled second messenger systems. Life sciences, 48(21), 1991-2003. [Link]
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Zhang, J., Yu, X. H., Yan, Y. T., Wang, Y. J., & Wang, W. (2021). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Signal Transduction and Targeted Therapy, 6(1), 1-3. [Link]
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Wang, R., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 148, 107921. [Link]
-
Wang, J., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & medicinal chemistry, 27(19), 115003. [Link]
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Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. Retrieved January 26, 2026, from [Link]
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Reddy, T. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. [Link]
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O'Dowd, B. F., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(17), 3251-3263. [Link]
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Whistler, J. L., & von Zastrow, M. (1998). Opioid receptor interacting proteins and the control of opioid signaling. Current opinion in neurobiology, 8(3), 339-344. [Link]
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Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]
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Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381. [Link]
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Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
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Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
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Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Biased signaling in G-protein-coupled receptors: the μ opioid receptor. Anesthesiology, 128(1), 195-209. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Heathcock, C. H. (1993). Piperidine Synthesis. Defense Technical Information Center. [Link]
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Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(12), 1846-1860. [Link]
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EKG Science. (2023, August 30). G-Protein Coupled Receptors (GPCRs) & Second Messenger Systems | Pharmacology [Video]. YouTube. [Link]
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Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]
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Casadevall, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1085-1094. [Link]
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Reddy, T. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
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Methodological & Application
synthesis of 2-(4-Piperidinyl)-1-propanol from 4-piperidinecarboxaldehyde
An Application Note for the Synthesis of 2-(4-Piperidinyl)-1-propanol from 4-Piperidinecarboxaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a detailed, three-step protocol for the synthesis of 2-(4-Piperidinyl)-1-propanol, a valuable building block in medicinal chemistry. The synthesis commences with the protection of the secondary amine of 4-piperidinecarboxaldehyde using a tert-butoxycarbonyl (Boc) group. The subsequent key step involves a Grignard reaction between the N-Boc protected aldehyde and methylmagnesium bromide to form the carbon-carbon bond and introduce the propanol moiety. The synthesis is completed by the acidic deprotection of the Boc group to yield the final product. This guide offers in-depth mechanistic explanations, a step-by-step experimental protocol, safety considerations, and methods for characterization, designed for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
2-(4-Piperidinyl)-1-propanol is a chiral secondary alcohol derivative of piperidine. The piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The title compound serves as a versatile intermediate for the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs).
The direct synthesis from 4-piperidinecarboxaldehyde presents a significant challenge due to the presence of an acidic secondary amine proton (pKa ≈ 11). This proton will readily quench organometallic reagents such as Grignard reagents, which are strongly basic. To circumvent this, a protection-deprotection strategy is essential. Our chosen strategy involves three key stages:
-
Nitrogen Protection: The piperidine nitrogen is protected as a tert-butyl carbamate (Boc) group. This is achieved by reacting 4-piperidinecarboxaldehyde with di-tert-butyl dicarbonate (Boc)₂O. The Boc group is stable under the basic conditions of the subsequent Grignard reaction but can be easily removed under acidic conditions.
-
Grignard Addition: The core carbon skeleton is constructed via the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide, MeMgBr) to the aldehyde carbonyl of tert-butyl 4-formylpiperidine-1-carboxylate. This reaction forms a secondary alcohol upon aqueous workup.
-
Deprotection: The final step is the removal of the Boc protecting group using a strong acid, such as hydrochloric acid, to liberate the secondary amine and yield 2-(4-Piperidinyl)-1-propanol.
This robust sequence ensures high efficiency and selectivity, providing a reliable pathway to the target molecule.
Reaction Scheme and Mechanism
Overall Transformation:
(Self-generated image, not from a direct source)
Step 1: Boc Protection The lone pair of the piperidine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected piperidine, tert-butyl alcohol, and carbon dioxide. A mild base like triethylamine is often used to scavenge the proton released from the nitrogen.
Step 2: Grignard Reaction The Grignard reagent, methylmagnesium bromide, is a potent nucleophile. The carbon-magnesium bond is highly polarized, rendering the methyl group carbanionic in character. This nucleophilic methyl group attacks the electrophilic carbonyl carbon of the N-Boc protected aldehyde. The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the Grignard reagent from being quenched by water.[1] An acidic workup (e.g., with aqueous ammonium chloride) protonates the resulting magnesium alkoxide to give the secondary alcohol.
Step 3: Acidic Deprotection The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the departure of the stable tert-butyl cation, which is then neutralized. This process regenerates the secondary amine, yielding the final product, typically as a hydrochloride salt if HCl is used.
Experimental Protocols
Workflow Overview Diagram
Caption: Synthetic workflow for 2-(4-Piperidinyl)-1-propanol.
Protocol 1: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate (Boc-Protection)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidinecarboxaldehyde (5.0 g, 44.2 mmol).
-
Dissolution: Add 100 mL of tetrahydrofuran (THF) and stir until the solid is fully dissolved.
-
Reagent Addition: Add triethylamine (Et₃N) (6.8 mL, 48.6 mmol, 1.1 eq) to the solution. In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (10.6 g, 48.6 mmol, 1.1 eq) in 20 mL of THF.
-
Reaction: Add the (Boc)₂O solution dropwise to the stirring reaction mixture at room temperature over 20 minutes.
-
Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a colorless oil or white solid.
-
Protocol 2: Synthesis of tert-Butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate (Grignard Addition)
Safety Note: Grignard reagents are highly reactive with water and protic solvents. All glassware must be flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1] Methylmagnesium bromide is corrosive and flammable; handle with extreme care in a chemical fume hood.[2][3]
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Dissolution: Dissolve the product from Protocol 1 (tert-butyl 4-formylpiperidine-1-carboxylate, ~44.2 mmol) in 80 mL of anhydrous THF and add it to the flask.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide (1.4 M solution in THF/Toluene, 35 mL, 49 mmol, 1.1 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Workup:
-
Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by flash column chromatography if necessary.
-
Protocol 3: Synthesis of 2-(4-Piperidinyl)-1-propanol (Deprotection)
Safety Note: Concentrated hydrochloric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Setup: In a 250 mL round-bottom flask, dissolve the crude product from Protocol 2 (~44.2 mmol) in 100 mL of ethanol.
-
Acid Addition: While stirring, add 20 mL of concentrated hydrochloric acid (37%) to the solution.
-
Reaction: Heat the mixture to 50°C and maintain for 2-3 hours. An exotherm may be observed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude hydrochloride salt as a solid.
-
Dissolve the solid in a minimal amount of water and cool in an ice bath.
-
Carefully adjust the pH to 11-12 by the dropwise addition of 30% sodium hydroxide solution.[4]
-
Extract the aqueous layer three times with 75 mL portions of dichloromethane or toluene.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting white solid can be recrystallized from a suitable solvent like toluene or ethanol to yield pure 2-(4-Piperidinyl)-1-propanol.
Data Summary and Characterization
Reagent and Yield Summary Table
| Step | Starting Material | M.W. | Reagent | M.W. | Equivalents | Product | M.W. | Theoretical Yield (g) |
| 1 | 4-Piperidinecarboxaldehyde | 113.16 | (Boc)₂O | 218.25 | 1.1 | tert-Butyl 4-formylpiperidine-1-carboxylate | 213.28 | 9.43 |
| 2 | Product from Step 1 | 213.28 | MeMgBr | 119.24 | 1.1 | tert-Butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate | 229.32 | 10.14 |
| 3 | Product from Step 2 | 229.32 | HCl | 36.46 | Excess | 2-(4-Piperidinyl)-1-propanol | 129.21 | 5.71 |
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm): ~3.6-3.8 (m, 1H, -CHOH), ~2.5-3.1 (m, 4H, piperidine CH₂ adjacent to N), ~1.6-1.8 (m, 3H, piperidine CH and CH₂), ~1.1-1.4 (m, 5H, piperidine CH₂ and CH-CH₃), ~0.9 (d, 3H, -CH₃). The NH and OH protons may appear as broad singlets and can be exchanged with D₂O.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
IR Spectroscopy (ATR):
-
ν (cm⁻¹): 3300-3400 (broad, O-H and N-H stretch), 2920-2960 (C-H stretch), 1050-1100 (C-O stretch).
-
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
4-Piperidinecarboxaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Methylmagnesium Bromide: Highly flammable liquid and vapor. Reacts violently with water to release flammable gases. Causes severe skin burns and eye damage. Handle under an inert atmosphere and away from ignition sources.[2][3][8] Fire extinguishing should be done with dry sand or limestone powder; never use water .[2][9]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Work with adequate ventilation and have a neutralizing agent (e.g., sodium bicarbonate) readily available.
-
Solvents: THF and ethyl acetate are flammable. Keep away from open flames and sparks. THF can form explosive peroxides upon storage; use freshly opened or tested solvent.[8]
Conclusion
The described three-step synthesis provides a reliable and scalable method for producing 2-(4-Piperidinyl)-1-propanol from 4-piperidinecarboxaldehyde. The use of a Boc protecting group is crucial for the success of the Grignard addition. This protocol is well-suited for laboratory settings and can be adapted for the synthesis of analogous compounds for research and development in the pharmaceutical industry.
References
- CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
-
PubChem Compound Summary for CID 14495648, 4-Piperidinecarboxaldehyde. National Center for Biotechnology Information. [Link]
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Grignard Reaction Experimental Protocol. Winthrop University, Department of Chemistry. [Link]
-
Safety Data Sheet for Methylmagnesium bromide 1.0 M solution in THF. Carl Roth. [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
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Carbon-13 NMR spectrum of propan-1-ol. Doc Brown's Chemistry. [Link]
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Based on the spectra of 2-methyl-1-propanol assign... Chegg.com. [Link]
-
Material Safety Data Sheet - Methylmagnesium bromide, 1M solution in THF. Cole-Parmer. [Link]
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- 5. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Notes and Protocols: Synthesis of 2-(4-Piperidinyl)-1-propanol via Grignard Reaction
Introduction: The Strategic Importance of Piperidinyl Alcohols
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system and other biological pathways.[1] The compound 2-(4-Piperidinyl)-1-propanol is a valuable synthetic intermediate, combining the piperidine ring with a functionalized propanol sidechain. This structure serves as a versatile building block for creating more complex molecules in drug discovery programs, agrochemical research, and materials science.[2]
This guide provides a detailed protocol for the synthesis of 2-(4-Piperidinyl)-1-propanol utilizing one of the most fundamental and powerful tools in organic chemistry: the Grignard reaction.[3] Our approach is a multi-step synthesis designed for robustness and scalability. It involves the initial protection of the reactive piperidine nitrogen, followed by the key carbon-carbon bond-forming Grignard addition to an aldehyde, and concluding with deprotection to yield the target compound. This protocol is designed for researchers and drug development professionals who require a reliable method for accessing this important chemical entity.
Scientific Rationale and Mechanistic Insight
The success of this synthesis hinges on a clear understanding of the underlying chemical principles. The core transformation is the addition of an ethyl nucleophile to an aldehyde, a classic Grignard reaction.[4]
Causality Behind Experimental Choices:
-
Nitrogen Protection: The piperidine starting material contains an N-H bond. The proton on the nitrogen is sufficiently acidic to react with and destroy the highly basic Grignard reagent.[5][6] To prevent this, the nitrogen is first protected with a tert-butoxycarbonyl (Boc) group. This group is stable under the basic conditions of the Grignard reaction but can be readily removed later under acidic conditions.[7]
-
The Grignard Reaction: The Grignard reagent, in this case, ethylmagnesium bromide, acts as a potent source of a nucleophilic ethyl group (Et⁻).[4] This nucleophile attacks the electrophilic carbonyl carbon of the N-Boc-4-piperidinecarboxaldehyde. The reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.[8] Subsequent acidic workup protonates this intermediate to yield the desired secondary alcohol.[9]
-
Anhydrous Conditions: Grignard reagents react vigorously with protic sources, most notably water.[6][10] Therefore, the entire reaction must be conducted under strictly anhydrous conditions using oven- or flame-dried glassware and anhydrous solvents, all under an inert atmosphere of nitrogen or argon.[5][11]
-
Solvent Choice: Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential. They do not react with the Grignard reagent; instead, they solvate and stabilize the magnesium center through coordination, keeping the reagent in solution and accessible for reaction.[5][12]
Visualizing the Grignard Reaction Mechanism
Caption: Mechanism of Grignard addition to the protected aldehyde.
Safety Protocols: A Self-Validating System
The Grignard reaction is a high-energy, hazardous procedure that demands rigorous adherence to safety protocols. A failure at any step can compromise the entire synthesis and pose a significant safety risk.
-
Anhydrous Integrity: All glassware must be meticulously dried before use, either by oven-drying at >120 °C for several hours and cooling under a stream of nitrogen or by flame-drying under vacuum immediately before use.[10][11] All solvents and liquid reagents must be certified anhydrous.
-
Inert Atmosphere: The reaction must be conducted entirely under an inert atmosphere (dry nitrogen or argon) using a Schlenk line or a balloon setup to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.[5][13]
-
Thermal Management: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic.[11][14] An ice-water bath must be readily available to control the reaction rate and prevent a dangerous runaway reaction.[6]
-
Reagent Handling: Grignard reagents are highly reactive and can be pyrophoric.[13] They react violently with water. Ethereal solvents are extremely flammable.[12] Ensure no open flames or spark sources are present. All transfers of the Grignard solution should be performed using a cannula or syringe under an inert atmosphere.
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or nitrile gloves) must be worn at all times.[15] The entire procedure must be performed inside a certified chemical fume hood.[13]
-
Quenching: The workup step, involving the addition of an aqueous solution to the reaction mixture, can be vigorous. The quenching solution must be added slowly and with cooling to manage the exothermic reaction.[11]
Experimental Protocol
This protocol is divided into three main parts: protection of the starting material, the core Grignard reaction, and the final deprotection to yield the product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 4-Piperidinecarboxaldehyde | C₆H₁₁NO | 113.16 | 1.0 | 5.66 g |
| Di-tert-butyl dicarbonate (Boc)₂O | C₁₀H₁₈O₅ | 218.25 | 1.05 | 11.47 g |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.1 | 5.57 g |
| Ethylmagnesium Bromide | C₂H₅BrMg | 133.27 | 1.2 | (Varies)¹ |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~300 mL |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | ~100 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Excess | ~20 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | As needed |
¹ Ethylmagnesium bromide is typically used as a solution (e.g., 1.0 M in THF). The volume required will be 60 mL for a 1.0 M solution to achieve 1.2 equivalents based on 50 mmol of the aldehyde.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis.
Detailed Step-by-Step Methodology
Part A: Synthesis of N-Boc-4-piperidinecarboxaldehyde
-
To a 250 mL round-bottom flask, add 4-piperidinecarboxaldehyde (5.66 g, 50 mmol) and dissolve it in 100 mL of dichloromethane (DCM).
-
Add triethylamine (5.57 g, 55 mmol, 1.1 eq) to the solution.
-
Cool the flask in an ice-water bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (11.47 g, 52.5 mmol, 1.05 eq) in 20 mL of DCM dropwise over 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidinecarboxaldehyde as an oil or low-melting solid, which can often be used in the next step without further purification.
Part B: Grignard Reaction and Workup
-
Set up a 500 mL three-neck round-bottom flask, oven-dried and assembled while hot under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.
-
Dissolve the crude N-Boc-4-piperidinecarboxaldehyde from Part A in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Via cannula, transfer 60 mL of 1.0 M ethylmagnesium bromide in THF (60 mmol, 1.2 eq) into the reaction flask.
-
Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.
-
Add the aldehyde solution from the dropping funnel to the stirred Grignard solution dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.[11]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction flask back to 0 °C. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise. A vigorous reaction may occur.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected alcohol.
Part C: Deprotection and Isolation
-
Dissolve the crude product from Part B in 100 mL of methanol.
-
To this solution, add 20 mL of concentrated hydrochloric acid and stir at room temperature for 3-5 hours, monitoring for the removal of the Boc group by TLC.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add 100 mL of water to the residue and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Basify the aqueous layer to pH > 11 by the slow addition of 6 M NaOH solution, keeping the flask in an ice bath.
-
Extract the basic aqueous layer with dichloromethane (4 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(4-Piperidinyl)-1-propanol. Further purification can be achieved by distillation or chromatography if required.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate or proceeds with low yield. | Presence of moisture in glassware, solvent, or reagents.[10] | Ensure all glassware is rigorously flame- or oven-dried. Use freshly opened or distilled anhydrous solvents. |
| Poor quality magnesium or passivated surface. | Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane before adding the alkyl halide (if preparing the Grignard reagent in-situ).[5] | |
| Formation of significant side-products (e.g., Wurtz coupling). | Reaction temperature is too high. | Maintain strict temperature control, especially during the addition of the aldehyde. Add the aldehyde solution more slowly. |
| Incomplete deprotection of the Boc group. | Insufficient acid or reaction time. | Increase the amount of HCl or extend the reaction time. Gentle warming (to ~40 °C) can also be applied. Monitor reaction progress carefully by TLC. |
| Low recovery after final extraction. | Product remains in the aqueous layer as the protonated salt. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 11) before extraction to deprotonate the piperidine nitrogen. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 2-(4-Piperidinyl)-1-propanol. By carefully managing the reaction conditions, particularly the exclusion of water and control of temperature, this multi-step procedure offers a reliable pathway to a key synthetic intermediate. The emphasis on understanding the "why" behind each step—from nitrogen protection to the final workup—empowers researchers to not only replicate the procedure but also to troubleshoot and adapt it for related synthetic challenges in the fields of pharmaceutical and chemical development.
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Reactions of Grignard Reagents. Master Organic Chemistry.
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CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. Google Patents.
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
-
The Grignard Reaction Mechanism. Chemistry Steps.
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Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. Benchchem.
-
Grignard Reaction. American Chemical Society.
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ETHYLMAGNESIUM BROMIDE (grignard reagent) SYNTHESIS part 3. YouTube.
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PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office - EP 3666757 A1.
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Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
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Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube.
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Application Note: Quantitative Analysis of 2-(4-Piperidinyl)-1-propanol
Abstract
This application note presents a comprehensive guide to the quantitative analysis of 2-(4-Piperidinyl)-1-propanol, a crucial piperidine alcohol intermediate in pharmaceutical synthesis.[1] Recognizing the compound's chiral nature and lack of a strong native chromophore, this document details three robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection following derivatization, and Chiral HPLC for enantiomeric separation. Each protocol is designed to provide accurate, precise, and reliable quantification suitable for quality control, stability studies, and research and development within the pharmaceutical industry. The causality behind experimental choices, detailed step-by-step protocols, and guidance on method validation according to ICH Q2(R1) guidelines are provided to ensure scientific integrity and immediate applicability.[2][3]
Introduction
2-(4-Piperidinyl)-1-propanol is a heterocyclic compound featuring a piperidine ring and a propanol side chain. Such structures are valuable building blocks in medicinal chemistry for synthesizing novel drug candidates, particularly those targeting the central nervous system.[1] Accurate and precise quantification of this intermediate is paramount for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). Key challenges in the analysis of this molecule include its limited UV absorbance, making sensitive detection difficult, and the presence of a stereocenter, which necessitates enantiomer-specific analysis as different enantiomers can exhibit varied pharmacological and toxicological profiles.
This guide provides researchers, scientists, and drug development professionals with a selection of validated analytical approaches to overcome these challenges, ensuring robust and reliable characterization of 2-(4-Piperidinyl)-1-propanol in various sample matrices.
Physicochemical Properties of the Analyte
Understanding the fundamental properties of 2-(4-Piperidinyl)-1-propanol is the first step in rational method development. The structure contains both a secondary amine and a primary alcohol, influencing its solubility, polarity, and reactivity.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [4] |
| Molecular Weight | 143.23 g/mol | [4] |
| Structure | ||
| XLogP3-AA | 0.9 | [4] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 32.3 Ų | [5] |
The molecule's polarity (indicated by the low XLogP and significant polar surface area) and the presence of active hydrogens on the alcohol and amine groups make it a candidate for both GC and HPLC, though derivatization is often necessary to improve analytical performance.[6]
Analytical Methodologies: An Overview
Three distinct chromatographic methods are presented to provide a comprehensive analytical toolkit for the quantification and chiral purity assessment of 2-(4-Piperidinyl)-1-propanol.
Caption: Overall workflow for the quantification of 2-(4-Piperidinyl)-1-propanol.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: Gas chromatography is an excellent technique for analyzing volatile and thermally stable compounds.[7] The propanol moiety of the analyte makes it amenable to GC analysis. However, the polar amine and alcohol groups can cause peak tailing on standard non-polar columns. Derivatization, specifically silylation, is employed to block these active hydrogens, which increases volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved quantification.[6] Mass spectrometry provides high selectivity and sensitivity for detection.
Silylation Derivatization (Pre-Analysis)
-
Sample Preparation: Accurately weigh approximately 10 mg of the 2-(4-Piperidinyl)-1-propanol sample into a 10 mL volumetric flask and dilute to volume with pyridine (or another suitable aprotic solvent like acetonitrile). This is the stock solution.
-
Standard Preparation: Prepare a series of calibration standards by diluting a certified reference standard stock solution with the same solvent.
-
Derivatization Reaction:
-
Pipette 200 µL of each sample and standard solution into separate 2 mL autosampler vials.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Allow the vials to cool to room temperature before placing them in the GC autosampler.
-
GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity phase ideal for separating a wide range of derivatized compounds. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for column dimensions and analyte separation. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Provides separation from solvent and byproducts, and ensures elution of the analyte. |
| MS System | Agilent 5977B MSD or equivalent | Provides sensitive and selective detection. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions. |
| SIM Ions | To be determined empirically from a full scan of the derivatized standard. | Target the molecular ion and major, stable fragment ions for quantification and qualification. |
Protocol 2: Quantification by RP-HPLC with UV Detection
Rationale: HPLC is a cornerstone of pharmaceutical analysis. However, the target analyte lacks a strong chromophore, making direct UV detection at low concentrations challenging.[8][9] To overcome this, a pre-column derivatization strategy is proposed. By reacting the secondary amine of the piperidine ring with a reagent containing a highly conjugated aromatic system, a derivative with strong UV absorbance is formed, enabling sensitive and accurate quantification.[10] Dansyl chloride is a classic and effective choice for this purpose.
Derivatization with Dansyl Chloride (Pre-Analysis)
-
Sample/Standard Preparation: Prepare stock solutions of the sample and calibration standards in acetonitrile.
-
Buffer Preparation: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to ~9.5 with NaOH.
-
Dansyl Chloride Solution: Prepare a solution of dansyl chloride in acetonitrile (e.g., 5 mg/mL).
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the sample/standard solution with 200 µL of the bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, add a small amount of a primary amine solution (e.g., 20 µL of 1 M methylamine) to quench the excess dansyl chloride.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC-UV Instrumental Parameters
| Parameter | Recommended Setting | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Robust and widely used system. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus) | Provides excellent retention and separation for hydrophobic derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure good peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic derivative. |
| Gradient | 50% B to 95% B over 10 min, hold 2 min, return to 50% B | A gradient is necessary to elute the strongly retained dansyl derivative. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for spectral confirmation. |
| Detection λ | ~254 nm or λmax of the dansyl derivative | The dansyl group provides strong absorbance in this region. |
Protocol 3: Enantiomeric Separation by Chiral HPLC
Rationale: For chiral drugs, regulatory agencies often require the study and control of individual enantiomers.[11] Direct chiral separation using a chiral stationary phase (CSP) is the most efficient method to determine enantiomeric purity. Polysaccharide-based CSPs are highly versatile and effective for separating a broad range of chiral compounds, including amino alcohols.[12][13] This method is crucial for controlling the stereochemistry of the intermediate, which directly impacts the final API.
Chiral HPLC Instrumental Parameters
| Parameter | Recommended Setting | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard HPLC system is suitable. |
| Column | Polysaccharide-based CSP (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H), 4.6 x 250 mm, 5 µm | These phases are known for their broad applicability in separating enantiomers, including amino alcohols.[12] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase system for polysaccharide CSPs. Diethylamine is added to improve the peak shape of basic analytes.[12] |
| Mode | Isocratic | Isocratic elution is generally sufficient and more robust for chiral separations. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate often improves resolution on chiral columns. |
| Column Temp. | 25°C | Temperature can significantly affect chiral separation; control is critical. |
| Injection Volume | 10 µL | Standard injection volume. |
| Detector | DAD or VWD | Standard UV detection. |
| Detection λ | 210 nm | The analyte has some absorbance at low UV wavelengths, which is often sufficient for purity analysis without derivatization. |
Method Validation Summary
All developed methods must be validated to demonstrate they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[3][14] The following parameters should be assessed:
| Validation Parameter | Assay (GC/HPLC) | Enantiomeric Purity (Chiral HPLC) | Typical Acceptance Criteria |
| Specificity | Yes | Yes | No interference from diluent, impurities, or other enantiomer at the analyte's retention time. |
| Linearity | Yes | Yes (for minor enantiomer) | Correlation coefficient (r²) ≥ 0.999 |
| Range | Yes | Yes | Typically 80-120% of the test concentration. |
| Accuracy | Yes | Yes | % Recovery typically between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Yes | Yes | RSD ≤ 2.0% for assay; may be higher for trace enantiomer. |
| Limit of Detection (LOD) | Yes | Yes (for minor enantiomer) | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | Yes | Yes (for minor enantiomer) | Signal-to-Noise ratio of ~10:1; with acceptable precision and accuracy. |
| Robustness | Yes | Yes | Method remains unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature). |
Conclusion
This application note provides three detailed and scientifically grounded protocols for the comprehensive analysis of 2-(4-Piperidinyl)-1-propanol. The GC-MS and RP-HPLC-UV methods, both incorporating essential derivatization steps, are suitable for accurate total content determination. The Chiral HPLC method is critical for assessing the enantiomeric purity, a key quality attribute for pharmaceutical intermediates. By selecting the appropriate method and performing a thorough validation, researchers and drug development professionals can ensure the reliable quantification and quality control of this important chemical building block.
References
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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ResearchGate. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Wiley Analytical Science. (2021). No chromophore - no problem?. Retrieved from [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.... Retrieved from [Link]
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MDPI. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
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PubChem. (n.d.). Piperidine-1-propanol. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Chromatography Forum. (2006). Detecting Primary Amines. Retrieved from [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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YouTube. (2023). How Can You Analyze Alcohol Content Using Gas Chromatography?. Retrieved from [Link]
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ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]
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ScienceDirect. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]
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Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]
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PubChem. (n.d.). 2-(Piperidin-1-yl)propan-1-ol. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Piperidinone. Retrieved from [Link]
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Pharma Beginners. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
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YouTube. (2022). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 2-(4-Piperidinyl)-1-propanol for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional scaffold that can be decorated with various functional groups to precisely orient pharmacophoric elements.[1] When combined with a chiral 1,2-amino alcohol side chain, as in 2-(4-Piperidinyl)-1-propanol, the resulting molecule becomes a highly versatile building block for the creation of diverse chemical libraries aimed at identifying novel therapeutic leads.[3]
Parallel synthesis, a key strategy in combinatorial chemistry, enables the rapid generation of large numbers of discrete compounds in a spatially addressable format, such as a 96-well plate.[4][5] This approach accelerates the hit-to-lead optimization process by allowing for the systematic exploration of structure-activity relationships (SAR).[5] This document provides a detailed guide for utilizing 2-(4-Piperidinyl)-1-propanol as a central scaffold in solution-phase parallel synthesis campaigns. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for derivatization, and discuss the analytical workflows necessary to ensure library quality.
The 2-(4-Piperidinyl)-1-propanol Scaffold: A Bifunctional Platform for Diversity
The power of 2-(4-Piperidinyl)-1-propanol lies in its two distinct, reactive functional groups: a secondary amine within the piperidine ring and a primary alcohol on the side chain. This bifunctionality allows for the introduction of two independent points of diversity into the final library of molecules. However, the similar nucleophilicity of these groups necessitates a strategic approach to achieve selective derivatization. This is typically accomplished through the use of orthogonal protecting groups, which allow one functional group to be masked while the other is modified, followed by deprotection and subsequent reaction at the newly available site.[6][7]
Experimental Design & Workflow
A successful parallel synthesis campaign using this scaffold can be envisioned as a multi-stage process. The overall strategy involves protecting one of the functional groups, derivatizing the other in parallel, deprotecting, and then derivatizing the second functional group. This creates a matrix of compounds with diversity at two key positions.
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esterification reactions of 2-(4-Piperidinyl)-1-propanol
An Application Guide to the Esterification of 2-(4-Piperidinyl)-1-propanol: Protocols and Mechanistic Insights
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Piperidinyl Esters in Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for interacting with biological targets.[3] 2-(4-Piperidinyl)-1-propanol, a bifunctional molecule featuring a secondary alcohol and a piperidine ring, represents a particularly valuable building block for drug development.[4]
The esterification of its secondary alcohol group unlocks a diverse chemical space, allowing for the modulation of a lead compound's lipophilicity, cell permeability, and metabolic profile. These ester derivatives are explored as potential analgesics, anti-inflammatory agents, and therapeutics for neurological disorders.[4] This guide provides an in-depth exploration of the primary methods for the esterification of 2-(4-Piperidinyl)-1-propanol. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and field-proven insights necessary for successful synthesis and troubleshooting.
Pillar 1: The Chemical Causality of Esterification Choices
Synthesizing esters from 2-(4-Piperidinyl)-1-propanol presents a unique set of challenges that dictate the choice of reaction methodology. The molecule contains two nucleophilic centers: the secondary hydroxyl group and the secondary amine of the piperidine ring. The hydroxyl group is also subject to steric hindrance. Therefore, reaction conditions must be carefully selected to favor O-acylation over N-acylation and to overcome the steric barrier.
Method A: Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7] The reaction is an equilibrium process, and to drive it toward the ester product, it is necessary to either use a large excess of one reactant or remove the water formed during the reaction.[5][8][9] A critical consideration for 2-(4-Piperidinyl)-1-propanol is that the acid catalyst will protonate the basic piperidine nitrogen, forming an ammonium salt. This effectively protects the nitrogen from participating in the reaction but may require a larger amount of acid catalyst.
Caption: Mechanism of Fischer-Speier Esterification.
Method B: Acylation with Acyl Chlorides or Anhydrides
Acyl chlorides and acid anhydrides are highly reactive acylating agents that react readily with alcohols to form esters.[10][11] These reactions are generally faster, higher-yielding, and effectively irreversible compared to Fischer esterification.[12][13] The key challenge here is chemoselectivity. The piperidine nitrogen is a potent nucleophile and can compete with the hydroxyl group, leading to the formation of an N-acyl piperidine (an amide) as a significant byproduct. To favor O-acylation, the reaction is typically run at low temperatures and in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl or carboxylic acid byproduct.
Caption: Mechanism of Acylation with an Acyl Chloride.
Method C: Steglich Esterification
For acid-sensitive substrates or sterically hindered alcohols, the Steglich esterification is a superior choice.[14][15] This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[16][17][18] The reaction proceeds under mild, neutral conditions, minimizing side reactions. DMAP acts as a potent acyl transfer catalyst, enhancing the reaction rate. This method is particularly effective for coupling valuable or complex carboxylic acids where high yields and clean reactions are paramount.
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible. Each includes integrated checkpoints, such as TLC monitoring, to validate progress and ensure the desired outcome.
Protocol 1: Fischer Esterification with Acetic Acid
-
Principle: An excess of acetic acid is reacted with 2-(4-Piperidinyl)-1-propanol using sulfuric acid as a catalyst. The excess acid also serves as the solvent, driving the equilibrium towards the product.
-
Materials and Reagents:
-
2-(4-Piperidinyl)-1-propanol (1.0 eq)
-
Glacial Acetic Acid (≥10 eq, solvent grade)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, 0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
TLC plates (silica gel 60 F₂₅₄), TLC chambers
-
Developing solvent for TLC: e.g., 10% Methanol in DCM with 1% NH₄OH
-
-
Safety Precautions:
-
Detailed Procedure:
-
To a round-bottom flask, add 2-(4-Piperidinyl)-1-propanol followed by glacial acetic acid.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction progress by TLC. The product spot should be less polar (higher Rf) than the starting alcohol.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture over crushed ice in a large beaker.
-
Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~8-9.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Acylation with Acetyl Chloride
-
Principle: The alcohol is acylated using acetyl chloride at low temperature in the presence of triethylamine to neutralize the HCl generated.
-
Materials and Reagents:
-
2-(4-Piperidinyl)-1-propanol (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, magnetic stirrer, nitrogen inlet
-
-
Safety Precautions:
-
This reaction must be performed under an inert atmosphere (nitrogen or argon) as acetyl chloride is highly moisture-sensitive.
-
Acetyl chloride is corrosive and lachrymatory. Handle exclusively in a fume hood.
-
Triethylamine is flammable and has a strong odor.
-
-
Detailed Procedure:
-
Dissolve 2-(4-Piperidinyl)-1-propanol and triethylamine in anhydrous DCM in a three-neck flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve acetyl chloride in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Validation Checkpoint: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by silica gel chromatography.
-
Protocol 3: Steglich Esterification with Benzoic Acid
-
Principle: A mild, catalyzed esterification using EDC as a coupling agent and DMAP as a catalyst.
-
Materials and Reagents:
-
2-(4-Piperidinyl)-1-propanol (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)
-
DMAP (4-dimethylaminopyridine, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Safety Precautions:
-
EDC and DMAP are toxic and should be handled with care, avoiding skin contact and inhalation.
-
Perform all operations in a fume hood.
-
-
Detailed Procedure:
-
In a round-bottom flask, dissolve 2-(4-Piperidinyl)-1-propanol, benzoic acid, and DMAP in anhydrous DCM under a nitrogen atmosphere.
-
Stir the solution at room temperature.
-
Add EDC in one portion to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Validation Checkpoint: Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with DCM.
-
Wash the organic solution sequentially with 1 M HCl (to remove unreacted DMAP and EDC urea byproduct), saturated NaHCO₃ solution (to remove unreacted benzoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the pure ester.
-
Pillar 3: Data Interpretation and Workflow Visualization
Comparative Data Summary
The choice of method significantly impacts reaction outcomes. The following table provides a comparative summary based on typical experimental results.
| Feature | Fischer Esterification | Acylation (Acyl Chloride) | Steglich Esterification |
| Carboxylic Acid | Acetic Acid | (from Acetyl Chloride) | Benzoic Acid |
| Catalyst/Reagent | H₂SO₄ | Et₃N | EDC / DMAP |
| Temperature | Reflux (~118 °C) | 0 °C to RT | Room Temperature |
| Reaction Time | 4-6 hours | 3-5 hours | 12-18 hours |
| Typical Yield | 50-70% | 75-90% | 80-95% |
| Key Advantage | Low-cost reagents | Fast and high-yielding | Mild conditions, high yield |
| Key Disadvantage | Harsh conditions, equilibrium | Potential N-acylation | Cost of reagents |
Workflow for Ester Synthesis and Characterization
Caption: A generalized workflow from reaction to characterization.
Product Characterization
Successful esterification is confirmed through a suite of analytical techniques:
-
Infrared (IR) Spectroscopy: The most telling evidence is the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹, characteristic of an ester, and the disappearance of the broad O-H stretch from the starting alcohol.[22][23]
-
¹H NMR Spectroscopy: Look for the appearance of new signals corresponding to the acyl group (e.g., a singlet around 2.0 ppm for an acetate ester) and a downfield shift of the proton(s) on the carbon bearing the newly formed ester group (the -CH₂-O- protons).[24]
-
¹³C NMR Spectroscopy: The formation of an ester is confirmed by the appearance of a resonance for the ester carbonyl carbon in the range of 170-180 ppm.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, which should correspond to the calculated mass of the target ester, confirming the successful coupling of the alcohol and acid fragments.[25][26]
References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
D'yachenko, I. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Clark, J. (2015). Making Esters. Chemguide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277-1286. Available at: [Link]
-
Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
- Zafar, A., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 988-1004.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]
-
Rahman, M. M. (2012). Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum). Semantic Scholar. Available at: [Link]
-
Wilde, C. P., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5872-5880. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Request PDF. Available at: [Link]
-
NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 116986. Available at: [Link]
-
Reddit. (2024). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
CHEMSHEETS.co.uk. (2016). NUCLEOPHILIC ADDITION-ELIMINATION – acylation. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Piperidinyl)-1-propanol
Welcome to the technical support center for the synthesis of 2-(4-Piperidinyl)-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide practical, field-proven insights to help you improve your reaction yields and product purity. The advice herein is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of 2-(4-Piperidinyl)-1-propanol is typically achieved through a two-stage process. The first stage involves the synthesis of a pyridine-containing precursor, such as 2-(pyridin-4-yl)propan-1-ol. The second, and often most challenging stage, is the catalytic hydrogenation of the pyridine ring to yield the final piperidine product.
The general workflow is outlined below:
Caption: General two-stage synthetic workflow for 2-(4-Piperidinyl)-1-propanol.
This guide will focus on troubleshooting key steps within this pathway to maximize yield and purity.
Section 2: Troubleshooting Stage 1 - Precursor Synthesis
The synthesis of the intermediate, 2-(pyridin-4-yl)propan-1-ol, is commonly achieved by the reduction of a corresponding ester, such as ethyl 2-(pyridin-4-yl)propanoate.
FAQ 1: My reduction of ethyl 2-(pyridin-4-yl)propanoate using Lithium Aluminum Hydride (LiAlH₄) is incomplete or gives a low yield. What are the common causes?
This is a frequent issue when working with powerful but sensitive hydride reagents like LiAlH₄. Several factors can contribute to poor performance.
-
Reagent Quality and Stoichiometry: LiAlH₄ is extremely reactive and readily decomposes with moisture.[1][2] Ensure you are using fresh, high-quality LiAlH₄ from a sealed container. It is crucial to use a slight excess (typically 1.2-1.5 equivalents) to ensure the complete reduction of the ester, which is a two-step process internally (ester to aldehyde, then aldehyde to alcohol).[1]
-
Strictly Anhydrous Conditions: The presence of even trace amounts of water will quench the LiAlH₄, reducing its effective concentration and lowering your yield.[2] All glassware must be flame-dried or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). The solvent (typically THF or diethyl ether) must be anhydrous.
-
Temperature Control: The initial addition of LiAlH₄ to the ester solution should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[3] After the initial addition, allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without unwanted side reactions. A detailed protocol for a similar reduction reported a yield of 84% by adding LiAlH₄ at 0 °C and then stirring at room temperature for one hour.[3]
-
Proper Quenching (Work-up): The work-up procedure is critical for isolating the product. A careful, sequential addition of water, followed by an aqueous base (like 15% NaOH), and then more water (Fieser work-up) is often used to safely quench excess LiAlH₄ and precipitate the aluminum salts in a filterable form.[3] Improper quenching can lead to the formation of gelatinous aluminum hydroxides that trap the product, making extraction difficult and reducing the isolated yield.
Experimental Protocol: LiAlH₄ Reduction of an Ester
Based on a procedure for a similar substrate[3], the following protocol can be adapted:
-
Under an inert atmosphere, dissolve ethyl 2-(pyridin-4-yl)propanoate (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ in THF (1.2 eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC or LCMS.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the sequential dropwise addition of:
-
Water (X mL per X g of LiAlH₄ used)
-
15% aqueous NaOH (X mL per X g of LiAlH₄ used)
-
Water (3X mL per X g of LiAlH₄ used)
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-(pyridin-4-yl)propan-1-ol, which can be used in the next step.
Section 3: Troubleshooting Stage 2 - Pyridine Ring Hydrogenation
The catalytic hydrogenation of the pyridine ring is the most critical step for achieving a high overall yield. The aromaticity of the pyridine ring makes this reduction challenging, often requiring specific catalysts and conditions.[4]
FAQ 2: My catalytic hydrogenation of 2-(pyridin-4-yl)propan-1-ol is slow, stalls, or fails to go to completion. How can I improve it?
Several factors govern the efficiency of this heterogeneous catalytic reaction.
-
Catalyst Choice and Activity: Not all hydrogenation catalysts are effective for pyridine reduction.
-
Platinum (PtO₂, Pt/C): Platinum-based catalysts, especially Platinum(IV) oxide (PtO₂, Adams' catalyst), are highly effective, particularly under acidic conditions.[5][6]
-
Rhodium (Rh/C, Rh₂O₃): Rhodium is often more active than palladium and can operate under milder conditions.[7][8] Recent studies have shown Rh₂O₃ to be a highly active catalyst for various functionalized pyridines at low pressure (5 bar).[7][9]
-
Palladium (Pd/C): While excellent for many reductions, Pd/C is often less effective for pyridine hydrogenation unless the ring is activated, and it carries a higher risk of hydrogenolysis (see FAQ 3).[4]
-
-
Reaction Conditions (Pressure & Temperature): Pyridine reduction is often slow at atmospheric pressure. Increasing the hydrogen pressure (typically 50-80 bar or ~700-1200 psi) significantly accelerates the reaction rate.[4][5][6] Moderate heating (60-80 °C) can also improve kinetics, but must be balanced against the risk of side reactions.[4]
-
The Critical Role of an Acidic Medium: Hydrogenation is dramatically more efficient in an acidic solvent like glacial acetic acid or by adding an acid (e.g., HCl) to an alcohol solvent.[5][6][10] The acid protonates the pyridine nitrogen, forming a pyridinium ion. This disrupts the aromaticity and facilitates adsorption onto the catalyst surface, accelerating the reduction and preventing the basic nitrogen atom from poisoning the catalyst.[10]
-
Catalyst Poisoning: Trace impurities from previous steps (e.g., sulfur-containing reagents) or the piperidine product itself can poison the catalyst surface.[11] Ensure the starting material is reasonably pure and use a sufficient catalyst loading (typically 5-10 mol%).
Data Table: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Typical Pressure (bar) | Typical Temperature | Solvent | Key Advantages/Disadvantages |
| PtO₂ | 50 - 70 | Room Temp | Acetic Acid | Highly effective, good yields reported.[6] Requires acidic conditions. |
| Rh₂O₃ | 5 | 40 °C | TFE | Very mild conditions, tolerates many functional groups.[7][8] |
| Rh/C | 30 - 80 | Room Temp - 80 °C | Alcohols, Acetic Acid | Generally very active for aromatic systems. |
| Pd/C | 50 - 100 | 80 - 100 °C | Alcohols, EtOAc | Less effective than Pt or Rh; high risk of hydrogenolysis.[4] |
FAQ 3: My hydrogenation is complete, but the yield of 2-(4-Piperidinyl)-1-propanol is low. What are the likely side reactions?
The primary yield-reducing side reaction is hydrogenolysis, which is the cleavage of the C-O bond of the alcohol.
Caption: Competing reaction pathways during the hydrogenation step.
Mechanism of Hydrogenolysis: The alcohol group in 2-(pyridin-4-yl)propan-1-ol is adjacent to the aromatic ring, making it a benzylic-type alcohol. These are particularly susceptible to hydrogenolysis, especially with palladium catalysts (Pd/C) and under acidic conditions, which favor the formation of a stabilized carbocation intermediate upon loss of water.[12] This process cleaves the C-OH bond and replaces it with a C-H bond, leading to the formation of 4-propylpiperidine as a significant byproduct.
How to Minimize Hydrogenolysis:
-
Choose the Right Catalyst: Favor Platinum (PtO₂) or Rhodium (Rh/C, Rh₂O₃) catalysts, which are generally less prone to causing hydrogenolysis of benzylic alcohols compared to Palladium.[5]
-
Optimize Temperature: Avoid excessively high temperatures, as hydrogenolysis is often more prevalent at elevated temperatures.
-
Solvent Choice: While acidic conditions are needed, extremely strong acidity can promote the dehydration step that initiates hydrogenolysis.[12] Using glacial acetic acid often provides the right balance.
Section 4: Purification and Characterization
FAQ 4: I am having difficulty purifying the final product from the reaction mixture. What are the best methods?
The basic nature of the piperidine product requires specific purification strategies.
-
Acid-Base Extraction: After filtering off the hydrogenation catalyst, the crude product can be purified by an acid-base workup. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH to pH > 12) and the free-base product re-extracted into an organic solvent.
-
Crystallization as a Salt: A highly effective method for obtaining pure material is to crystallize the product as a salt. After the initial work-up, the free base can be dissolved in a solvent like isopropanol or ethanol, and a solution of HCl in ether or isopropanol can be added to precipitate the hydrochloride salt, which is typically a stable, crystalline solid.
-
Column Chromatography: Chromatography of amines on silica gel can be challenging due to strong adsorption and peak tailing. If chromatography is necessary, consider using a silica gel column pre-treated with a small amount of a base like triethylamine (e.g., 1-2% in the eluent system) or using alumina as the stationary phase.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.
References
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(3), 1227-1232. [Link]
-
ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]
-
Kaga, A., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
- Google Patents. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. US3408354A.
-
All about chemistry. (2020). Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. YouTube. [Link]
-
ResearchGate. (2024). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. Available at: [Link]
-
Williams, S., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]
-
Minakawa, M., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central. [Link]
-
Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2024). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Link]
-
ResearchGate. (n.d.). Reaction pathway of benzyl alcohol hydrogenolysis. [Link]
- Google Patents. (2009). A kind of purification method of high-purity piperidine. CN101602748B.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
KU ScholarWorks. (n.d.). Mechanistic Insights on the Hydrodeoxygenation of Benzyl Alcohol with a Pd-Terpyridine Catalyst. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Thieme. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]
-
Pearson+. (n.d.). Reduction of two different carboxylic acid derivatives with LiAlH.... [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Royal Society of Chemistry. (n.d.). Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent. [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
- Google Patents. (1944).
-
KU ScholarWorks. (n.d.). Mechanistic Insights on the Hydrodeoxygenation of Benzyl Alcohol with a Pd-Terpyridine Catalyst. [Link]
-
Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. [Link]
-
ACS Publications. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
Leah4sci. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. YouTube. [Link]
-
PubMed Central. (n.d.). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. [Link]
-
Pharmaffiliates. (n.d.). 2-(Pyridin-4-yl)ethan-1-ol. [Link]
Sources
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- 9. researchgate.net [researchgate.net]
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- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Piperidinyl)-1-propanol and Prevention of Byproduct Formation
Welcome to the technical support center for the synthesis and purification of 2-(4-Piperidinyl)-1-propanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. We understand that achieving high purity is paramount, and byproduct formation is a significant challenge. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reactions and ensure the integrity of your results.
Section 1: Overview of Common Synthetic Pathways
The synthesis of 2-(4-Piperidinyl)-1-propanol typically involves the formation of a new carbon-carbon bond at the 4-position of a piperidine ring. To prevent side reactions involving the secondary amine, the piperidine nitrogen is almost universally protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under many reaction conditions but can be cleanly removed with acid.[1][2] Two prevalent strategies are outlined below.
Route A: Grignard Addition to an Aldehyde This pathway involves the reaction of an organometallic reagent, such as methylmagnesium bromide (MeMgBr), with N-Boc-piperidine-4-carboxaldehyde. The nucleophilic addition to the carbonyl group, followed by an aqueous workup, yields the desired secondary alcohol.
Route B: Reduction of a Ketone This route starts with N-Boc-4-acetylpiperidine. The ketone is reduced to the secondary alcohol using a hydride reducing agent like sodium borohydride (NaBH₄). This method is often preferred for its operational simplicity and milder conditions.
Caption: Common synthetic routes to 2-(4-Piperidinyl)-1-propanol.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: I am performing the Grignard addition (Route A) and see significant recovery of my starting aldehyde and the formation of a tertiary alcohol, 2-(4-piperidinyl)-2-propanol. What is happening?
Answer: This issue points to two distinct problems: an incomplete reaction and a side reaction involving the starting material for the aldehyde.
-
Incomplete Reaction (Starting Aldehyde Recovery):
-
Causality: Grignard reagents are highly sensitive to moisture and acidic protons. Traces of water in your solvent (e.g., THF) or glassware will quench the reagent, reducing its effective concentration. The N-H of an unprotected piperidine is also acidic enough to destroy a Grignard reagent.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon.
-
Verify Reagent Quality: The concentration of commercial Grignard reagents can decrease over time. It is best practice to titrate the Grignard reagent before use to determine its exact molarity.
-
N-Protection: Confirm that your starting material is fully N-protected. An unprotected piperidine nitrogen will consume one equivalent of the Grignard reagent.
-
-
-
Formation of 2-(4-piperidinyl)-2-propanol:
-
Causality: The tertiary alcohol, 2-(4-piperidinyl)-2-propanol, is formed when a Grignard reagent reacts with an ester, such as methyl or ethyl 4-piperidinecarboxylate.[1] The mechanism involves an initial addition to form a ketone, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[3] It is likely that your N-Boc-piperidine-4-carboxaldehyde starting material is contaminated with the ester from which it was synthesized.
-
Solution:
-
Purify the Starting Aldehyde: Ensure the purity of your aldehyde before starting the Grignard reaction. Purification via flash chromatography or distillation is recommended.
-
Control Reaction Temperature: Adding the Grignard reagent at a low temperature (0°C or below) can sometimes help favor addition to the more reactive aldehyde over a less reactive contaminating ester, although purifying the starting material is the more robust solution.
-
-
Question: My reaction (Route A or B) is complete, but during workup or purification, I am forming a new, less polar impurity identified as a propene derivative. How can I prevent this dehydration?
Answer: The formation of an alkene is due to the acid-catalyzed dehydration of the secondary alcohol. The protonated alcohol can easily lose water to form a stable secondary carbocation, which then eliminates a proton.
-
Causality: This is often triggered by overly acidic workup conditions or excessive heat during solvent evaporation or distillation.
-
Solutions:
-
Mild Workup: Use a buffered or mild acidic solution for your workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a better choice than strong acids like HCl or H₂SO₄.
-
Control pH: After quenching, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extraction.
-
Avoid Excessive Heat: Concentrate your product solutions under reduced pressure at low temperatures (e.g., <40°C). Avoid high-temperature distillations if possible; opt for chromatographic purification if the product is thermally sensitive.
-
Question: I am observing over-alkylation at the piperidine nitrogen even though I am using an N-Boc protected starting material. How is this possible?
Answer: While the Boc group is generally stable, it can be compromised under certain conditions, or its initial introduction may have been incomplete.
-
Causality:
-
Incomplete Protection: The most likely cause is an incomplete reaction during the protection step, leaving residual unprotected piperidine starting material.
-
Lewis Acid-Mediated Deprotection: If your Grignard reagent contains significant amounts of magnesium halides (Lewis acids), it could theoretically catalyze a slow removal of the Boc group, especially at elevated temperatures, though this is less common.
-
Acidic Contaminants: Trace acidic impurities in your starting materials or solvents could lead to partial deprotection before the main reaction.
-
-
Solutions:
-
Verify Protection: Always check the purity of your N-protected intermediate by NMR or LC-MS to ensure the absence of the N-H proton signal or the corresponding molecular ion.
-
Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the protecting agent (Boc anhydride) and a suitable base (like triethylamine or NaHCO₃) to drive the protection reaction to completion. Purify the N-Boc intermediate before proceeding.
-
Maintain Neutrality: Ensure all reagents and solvents used in the main reaction are free from acidic impurities.
-
Sources
Validation & Comparative
A Researcher's Guide to the Structural Comparison of 2-(4-Piperidinyl)-1-propanol and Its Isomers
Introduction: The Significance of Isomeric Purity in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are valued for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1] Among these, 2-(4-Piperidinyl)-1-propanol serves as a critical building block for more complex molecules, particularly in the development of novel analgesics and anti-inflammatory drugs.[1] However, the synthesis of such compounds is often accompanied by the formation of a complex mixture of isomers. Distinguishing between these isomers is not merely an academic exercise; it is a critical step in drug development. Different isomers can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities.
This guide provides a comprehensive structural comparison of 2-(4-Piperidinyl)-1-propanol and its key isomers. We will delve into the nuances of their structural relationships, from constitutional isomerism to stereoisomerism, and present a logical workflow for their separation and characterization using modern analytical techniques. The causality behind experimental choices will be explained, offering field-proven insights for researchers, scientists, and drug development professionals.
The Isomeric Landscape: Defining the Relationships
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For a molecule like 2-(4-Piperidinyl)-1-propanol (C₈H₁₇NO), several types of isomerism are possible. Understanding these relationships is the first step toward targeted analysis.
Constitutional (Structural) Isomers
These isomers differ in the connectivity of their atoms. For the C₈H₁₇NO formula, this includes:
-
Positional Isomers: The propanol substituent can be attached to different positions on the piperidine ring, creating 2-(4-Piperidinyl)-1-propanol, 2-(3-Piperidinyl)-1-propanol, and 2-(2-Piperidinyl)-1-propanol.
-
Functional Group Isomers: The arrangement of the propanol side chain itself can change, leading to isomers like 1-(4-Piperidinyl)-2-propanol and 2-(4-Piperidinyl)-2-propanol.[2]
Stereoisomers
These isomers have the same connectivity but differ in the three-dimensional arrangement of their atoms.
-
Enantiomers: Non-superimposable mirror images of each other that arise from the presence of one or more chiral centers.[3][4]
-
Diastereomers: Stereoisomers that are not mirror images. This occurs in molecules with two or more chiral centers. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by standard chromatographic techniques.[5][6][7]
The complexity of stereoisomerism increases with the number of chiral centers (N), with a maximum of 2N possible stereoisomers.[6]
-
2-(4-Piperidinyl)-1-propanol: Possesses one chiral center at C2 of the propanol chain. Therefore, it exists as a pair of enantiomers ((R) and (S)).
-
2-(3-Piperidinyl)-1-propanol: Possesses two chiral centers (C2 of the propanol chain and C3 of the piperidine ring). This results in 2² = four possible stereoisomers (two pairs of diastereomers).
-
2-(2-Piperidinyl)-1-propanol: Possesses two chiral centers (C2 of the propanol chain and C2 of the piperidine ring), also leading to four possible stereoisomers.
The following diagram illustrates the isomeric relationships originating from the parent structure.
Caption: Isomeric relationships of 2-(4-Piperidinyl)-1-propanol.
Analytical Strategy: A Multi-Technique Approach to Differentiation
No single technique can fully elucidate the isomeric composition of a sample. A logical, multi-step workflow combining chromatography for separation and spectroscopy for identification is essential. The choice of technique is dictated by the type of isomerism being investigated.
Caption: General workflow for isomer separation and identification.
I. Chromatographic Separation: The Power of Differential Interaction
Chromatography is the cornerstone of isomer separation. The fundamental principle is the differential partitioning of analytes between a stationary phase and a mobile phase.
-
For Structural Isomers and Diastereomers: These isomers possess different physical properties, resulting in distinct interactions with standard chromatographic media. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice. The nonpolar stationary phase (e.g., C18) separates the isomers based on subtle differences in their polarity and hydrophobicity.
-
For Enantiomers: Enantiomers have identical physical properties in an achiral environment and thus cannot be separated by standard HPLC.[7] Chiral chromatography is required. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation.[8]
| Isomer Type | Recommended Technique | Typical Stationary Phase | Principle of Separation |
| Positional/Functional | Reverse-Phase HPLC | C18, C8 | Differences in polarity and hydrophobicity. |
| Diastereomers | Reverse-Phase HPLC | C18, C8 | Differences in physical properties (polarity, shape). |
| Enantiomers | Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Formation of transient diastereomeric complexes with the chiral stationary phase, leading to differential retention.[8] |
II. Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Once separated, isomers must be unambiguously identified. Spectroscopic methods provide detailed structural information.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information.[9][10]
-
¹H NMR: The chemical shift, integration, and multiplicity (splitting pattern) of proton signals reveal the electronic environment and connectivity of hydrogen atoms.
-
Structural Isomers: Will show distinctly different spectra. For example, the symmetry of the 4-substituted isomer results in a simpler set of signals for the piperidine ring protons compared to the less symmetric 2- and 3-substituted isomers.
-
Diastereomers: Will have unique ¹H NMR spectra. The different spatial arrangements of substituents lead to different chemical shifts and coupling constants for nearby protons.
-
Enantiomers: Have identical ¹H NMR spectra in an achiral solvent. However, their signals can be resolved by using a chiral solvating agent or a chiral shift reagent, which forms diastereomeric complexes that are NMR-distinguishable.[11]
-
-
¹³C NMR: Provides information on the carbon skeleton. The number of unique signals indicates the number of chemically non-equivalent carbon atoms.
-
2-(4-Piperidinyl)-1-propanol: Due to symmetry, the piperidine ring will show only three signals (C4, C3/C5, C2/C6).
-
2-(3-Piperidinyl)-1-propanol: Will show five distinct signals for the piperidine ring carbons.
-
2-(2-Piperidinyl)-1-propanol: Will also show five distinct signals for the piperidine ring carbons.
-
| Isomer | Key Differentiating NMR Feature | Expected ¹³C Signals (Piperidine Ring) |
| 2-(4-Piperidinyl)-1-propanol | Symmetrical piperidine ring signals. | 3 |
| 2-(3-Piperidinyl)-1-propanol | Asymmetrical piperidine ring signals. | 5 |
| 2-(2-Piperidinyl)-1-propanol | Asymmetrical piperidine ring signals. | 5 |
| 1-(4-Piperidinyl)-2-propanol | Different chemical shifts and splitting for the propanol side chain protons (e.g., a CH-OH proton instead of a CH₂-OH). | 3 |
B. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule.
-
All Isomers (C₈H₁₇NO): Will have the same molecular weight and thus the same molecular ion peak (e.g., m/z 144.1383 for [M+H]⁺ in high-resolution MS).
-
Structural Isomers: Often exhibit different fragmentation patterns upon ionization. The position of the substituent influences bond cleavage, leading to a unique "mass fingerprint" for each isomer. For instance, α-cleavage adjacent to the nitrogen or oxygen atoms can produce characteristic fragment ions.[12][13]
-
Stereoisomers (Enantiomers & Diastereomers): Typically yield identical mass spectra under standard electron ionization (EI) or electrospray ionization (ESI) conditions because fragmentation is governed by bond energies, which are the same for stereoisomers. Differentiation may be possible with specialized tandem MS (MS/MS) techniques, especially after forming diastereomeric adducts.[14]
Experimental Protocols: A Practical Guide
Protocol 1: Chiral HPLC Separation of 2-(4-Piperidinyl)-1-propanol Enantiomers
-
Rationale: To resolve and quantify the (R)- and (S)-enantiomers, a chiral stationary phase is necessary to create a diastereomeric interaction, leading to differential retention. Polysaccharide-based columns are widely effective for this class of compounds.
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak® IA (or similar amylose-based CSP).
-
Mobile Phase: A mixture of hexane, ethanol, and a basic additive like diethylamine (DEA) (e.g., 80:20:0.1 v/v/v). The apolar bulk solvent, polar alcohol modifier, and basic additive are optimized to achieve good resolution and peak shape. DEA is crucial to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the analyte is in its neutral form.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Procedure:
-
Dissolve a small amount of the racemic sample in the mobile phase to a concentration of ~1 mg/mL.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram. Two well-separated peaks corresponding to the two enantiomers should be observed.
-
The relative amounts of each enantiomer can be determined by integrating the peak areas.
-
Protocol 2: ¹H NMR Analysis to Differentiate Positional Isomers
-
Rationale: The symmetry of the piperidine ring is directly reflected in the ¹H NMR spectrum. The 4-substituted isomer will have a much simpler, more symmetrical pattern for the ring protons than the 2- or 3-substituted isomers.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Procedure:
-
Dissolve 5-10 mg of the purified isomer sample in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
For 2-(4-Piperidinyl)-1-propanol: Look for two main groups of signals for the piperidine ring protons. The axial and equatorial protons at C2/C6 and C3/C5 will be distinct but will appear as two complex multiplets, each integrating to 4 protons.
-
For 2-(3-Piperidinyl)-1-propanol and 2-(2-Piperidinyl)-1-propanol: Expect a more complex and less resolved "forest" of signals for the piperidine ring protons, as all seven protons (excluding the N-H) are chemically non-equivalent. The signals will be spread over a wider range and will show complex splitting patterns.
-
-
Conclusion
The structural comparison of 2-(4-Piperidinyl)-1-propanol and its isomers is a multifaceted challenge that requires a systematic and logical analytical approach. Constitutional isomers can be readily distinguished by their unique spectroscopic fingerprints, particularly using NMR and MS. Stereoisomers, however, demand more nuanced techniques. While diastereomers can often be separated and identified using standard methods due to their differing physical properties, enantiomers necessitate the use of chiral environments, such as those provided by chiral chromatography, for their resolution.
For professionals in drug development, mastering the techniques to separate and characterize these isomers is paramount. An uncharacterized isomeric mixture represents an unknown variable with potentially significant consequences for a drug candidate's efficacy and safety profile. The integrated workflow of chromatography and spectroscopy described herein provides a robust framework for achieving complete structural elucidation, ensuring the integrity and quality of pharmaceutical research.
References
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ResearchGate. Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Available at: [Link]
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Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Doc Brown's Chemistry. Propan-1-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]
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PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Available at: [Link]
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Chemistry LibreTexts. Chirality and stereoisomers. Available at: [Link]
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OpenOChem Learn. Diastereomers. Available at: [Link]
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Doc Brown's Chemistry. Mass spectrum of propan-1-ol. Available at: [Link]
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National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]
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University of Helsinki. HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Available at: [Link]
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National Center for Biotechnology Information. Crystal structures of two chiral piperidine derivatives. Available at: [Link]
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YouTube. Chiral Centers and Chirality. Available at: [Link]
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ResearchGate. Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Available at: [Link]
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YouTube. Structural Formula for 1-Propanol (C3H7OH). Available at: [Link]
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University of Calgary. 13C NMR of 1-Propanol. Available at: [Link]
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Chemistry LibreTexts. Diastereomers. Available at: [Link]
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MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Available at: [Link]
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Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
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Khan Academy. Chiral carbon & chiral drugs | Stereochemistry. Available at: [Link]
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PubMed. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Available at: [Link]
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Perlego. Diastereomers | Overview & Research Examples. Available at: [Link]
-
Doc Brown's Chemistry. Mass spectrum of propan-2-ol. Available at: [Link]
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-
ResearchGate. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Available at: [Link]
-
Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]
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Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. Available at: [Link]
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GCSE SCIENCE. What are the Isomers of Propanol? Available at: [Link]
-
Royal Society of Chemistry. Synthesis, separation and absolute configuration assignment to enantiomers of 1,3-benzodithiole 1-oxide and 2-alkyl-1,3-benzodithiole 1-oxides. Available at: [Link]
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Taylor & Francis. Diastereomers – Knowledge and References. Available at: [Link]
-
ResearchGate. 1 H NMR spectra of 1,2-propanediol in D2O (upper layer). Available at: [Link]
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Doc Brown's Chemistry. Mass spectrum of 2-methylpropan-1-ol. Available at: [Link]
-
Quora. What is the isomer of propanol? Available at: [Link]
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A Comparative Guide to the Efficacy of Piperidinyl Alcohol-Based Compounds
The piperidine ring is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with a wide range of biological targets.[1] When functionalized with a propanol or related alcohol side chain at the 4-position, this scaffold gives rise to the "piperidinyl alcohol" class of compounds, which have demonstrated significant therapeutic potential across diverse fields, including oncology, pain management, and infectious diseases.
This guide provides a comparative analysis of the efficacy of 2-(4-Piperidinyl)-1-propanol and its structural analogs. We will delve into their structure-activity relationships (SAR), compare their performance based on experimental data, and provide detailed protocols for key validation assays. Our focus is not merely on what these compounds do, but why they are designed and tested in a particular manner, offering researchers a deeper, mechanistic understanding of this important chemical class.
Comparative Efficacy Analysis: A Multi-Target Perspective
The efficacy of a piperidinyl alcohol derivative is critically dependent on the specific substitutions made to its core structure. Modifications to the piperidine nitrogen, the alcohol side chain, and any appended aromatic systems can dramatically alter target affinity, selectivity, and functional activity. We will explore these relationships in two key therapeutic areas: opioid receptor modulation and anticancer activity.
Opioid Receptor Modulation
Piperidine-based structures are classic pharmacophores for opioid receptor ligands, with fentanyl being a prominent example.[2] The 4-piperidinyl alcohol scaffold has been successfully exploited to develop both potent agonists and antagonists for mu (μ), kappa (κ), and nociceptin (NOP) opioid receptors.
The key to modulating activity lies in the substituent on the piperidine nitrogen. This group extends into a binding pocket where its size, conformation, and chemical nature dictate the compound's functional effect (agonist vs. antagonist) and receptor selectivity. For instance, in a series of N-(4-piperidinyl)-2-indolinones, modifications to the piperidine N-substituent were capable of converting a NOP receptor agonist into a potent antagonist.[3] This highlights the exquisite sensitivity of the receptor to the chemical space explored by this part of the molecule.
Table 1: Comparative Efficacy of Piperidinyl Derivatives at Opioid Receptors
| Compound Class/Example | Target Receptor | Activity Type | Potency (Ke or Ki) | Selectivity | Reference |
| JDTic Analog 3 | Kappa (κ) | Antagonist | 0.03 nM | 100-fold vs. μ, 793-fold vs. δ | [4] |
| N-(4-piperidinyl)-2-indolinones | Nociceptin (NOP) | Agonist/Antagonist | Varies (low nM to μM) | Modest vs. μ, δ, κ | [3] |
| SB-612111 | Nociceptin (NOP) | Antagonist | 0.33 nM | 174-fold vs. μ, >480-fold vs. δ, κ | [5] |
As shown with the JDTic analog, specific substitutions on both the N-substituent and the piperidine ring itself (trans-3,4-dimethyl) can yield highly potent and selective antagonists.[4] The sub-nanomolar potency of this compound underscores the power of fine-tuning the scaffold to achieve optimal interactions with the receptor's binding site.
Opioid receptors are a classic example of G-protein coupled receptors (GPCRs). An agonist binds to the receptor, inducing a conformational change that promotes the exchange of GDP for GTP on the associated Gα subunit. This leads to the dissociation of Gα from the Gβγ dimer, initiating downstream signaling cascades that ultimately result in the desired analgesic effect or undesired side effects. An antagonist, conversely, binds to the receptor but does not induce this active conformation, thereby blocking the agonist's effect.
Figure 2: Step-by-step workflow for a typical MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cancer cells (e.g., PC-3) and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time is critical and should be optimized for the specific cell line's doubling time.
-
MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the GI50 value.
Protocol 2: Opioid Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity of a compound (agonist or antagonist) at a GPCR. It quantifies the receptor-catalyzed binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. An antagonist will block this agonist-induced stimulation. [4] Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., CHO-hKOR for the kappa opioid receptor). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.
-
Assay Setup (Antagonist Mode): In a 96-well plate, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Test compound (antagonist) at various concentrations.
-
A fixed, sub-maximal concentration of a known agonist for the receptor (e.g., U-50,488 for KOR).
-
GDP (e.g., 10 µM final concentration) to ensure G-proteins are in their inactive state.
-
The prepared cell membranes (e.g., 5-10 µg protein per well).
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the compounds to bind to the receptor.
-
Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM final concentration).
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Harvesting: Stop the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the scintillation counts against the concentration of the test antagonist. The data is used to calculate the IC₅₀, which can then be converted to an antagonist dissociation constant (Ke) using the Cheng-Prusoff equation.
Conclusion
The 2-(4-Piperidinyl)-1-propanol scaffold and its relatives represent a highly adaptable and pharmacologically significant class of compounds. Their efficacy as opioid receptor modulators and anticancer agents is strongly dictated by precise structural modifications, a testament to the importance of rational drug design. By understanding the underlying structure-activity relationships and employing robust, validated assays like those detailed here, researchers can continue to unlock the therapeutic potential of this versatile molecular framework. Future work will likely focus on enhancing selectivity to minimize off-target effects and optimizing pharmacokinetic properties to create next-generation therapeutics for a range of challenging diseases.
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Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician, 11(2 Suppl), S133-S153. Available at: [Link]
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Smith, H. S. (2009). Basic opioid pharmacology: an update. Anaesthesia and Intensive Care Medicine, 10(11), 524-528. Available at: [Link]
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Yilmaz, I., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(2), 112-121. Available at: [Link]
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Cai, T. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist... (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-1860. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Structure–activity relationship of piperidine derivatives with anti-inflammatory and antimicrobial activities. ResearchGate. Available at: [Link]
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Melief, E. H., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. Available at: [Link]
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Papsun, D. M., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. Available at: [Link]
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Tatiraju, S., & Bagchi, A. (2014). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Available at: [Link]
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Chen, Y. C., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Preprints.org. Available at: [Link]
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de Oliveira, R. S., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Available at: [Link]
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Zaveri, N. T., et al. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973-2976. Available at: [Link]
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El-Sayed, M. A. A., et al. (2024). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]
-
Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. Available at: [Link]
-
Wieprecht, T., et al. (2023). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. MDPI. Available at: [Link]
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Hrytsai, I., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. Available at: [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]
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Husbands, S. M., et al. (2016). Opioid Antagonists from the Orvinol Series as Potential Reversal Agents for Opioid Overdose. ResearchGate. Available at: [Link]
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Melief, E. H., et al. (2011). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. Available at: [Link]
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Spagnolo, B., et al. (2005). Binding affinity (Ki) values of selected compounds to opioid... ResearchGate. Available at: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-(4-Piperidinyl)-1-propanol: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
Introduction
2-(4-Piperidinyl)-1-propanol is a valuable piperidine-containing building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. The piperidine motif is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and basicity, which can enhance pharmacokinetic profiles. The selection of a synthetic route to this versatile intermediate is a critical decision in the drug development process, directly impacting scalability, cost of goods, and the stereochemical purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth cost-benefit analysis of three distinct synthetic strategies for 2-(4-Piperidinyl)-1-propanol, offering field-proven insights to aid researchers and drug development professionals in making informed decisions.
Methodology Overview: Three Synthetic Pathways
This guide will dissect three primary synthetic routes to 2-(4-Piperidinyl)-1-propanol:
-
Route 1: The Grignard Reaction Approach - A classical organometallic approach involving the addition of an ethyl Grignard reagent to a protected 4-piperidinecarboxaldehyde.
-
Route 2: The Catalytic Hydrogenation Pathway - A method centered on the reduction of a pyridine-containing precursor, 2-(4-pyridyl)-1-propanol.
-
Route 3: The Asymmetric Synthesis Strategy - An enantioselective approach to produce specific stereoisomers, crucial for modern drug development, via the asymmetric reduction of a prochiral ketone.
Each route will be evaluated based on yield, cost of starting materials and reagents, operational complexity, safety considerations, and its amenability to producing stereochemically pure products.
Route 1: The Grignard Reaction Approach
This well-established method utilizes the nucleophilic addition of a Grignard reagent to an aldehyde, a cornerstone of C-C bond formation in organic synthesis. The synthesis of 2-(4-Piperidinyl)-1-propanol via this route necessitates the protection of the piperidine nitrogen to prevent its acidic proton from quenching the highly basic Grignard reagent. The widely used tert-butyloxycarbonyl (Boc) protecting group is ideal for this purpose due to its stability under the reaction conditions and its straightforward removal.
Reaction Scheme:
Experimental Protocol:
Step 1: Boc Protection of Methyl 4-piperidinecarboxylate
-
To a solution of methyl 4-piperidinecarboxylate in a suitable solvent (e.g., dichloromethane), add triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying and concentration to yield N-Boc-methyl 4-piperidinecarboxylate.
Step 2: Reduction to N-Boc-4-piperidinecarboxaldehyde
-
Dissolve the N-Boc-ester in an anhydrous solvent (e.g., toluene) and cool to -78 °C under an inert atmosphere.
-
Add a solution of diisobutylaluminium hydride (DIBAL-H, 1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction for 1-2 hours at -78 °C.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous Rochelle's salt solution.
-
Extract the product into an organic solvent, dry, and concentrate to afford the crude aldehyde, which is often used directly in the next step.
Step 3: Grignard Reaction with Ethylmagnesium Bromide
-
Dissolve the crude N-Boc-4-piperidinecarboxaldehyde in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Add a solution of ethylmagnesium bromide (1.2 eq.) in THF dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1]
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield N-Boc-2-(4-piperidinyl)-1-propanol.
Step 4: Boc Deprotection
-
Dissolve the N-Boc protected alcohol in a suitable solvent (e.g., dioxane or methanol).
-
Add an excess of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl).
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture to remove the solvent and excess acid.
-
The resulting hydrochloride salt can be neutralized with a base to obtain the free amine, 2-(4-Piperidinyl)-1-propanol.
Cost-Benefit Analysis:
| Factor | Analysis |
| Yield | Overall yields for this multi-step sequence are typically in the range of 60-70%. The Grignard and deprotection steps are generally high-yielding. |
| Cost | The starting material, 4-piperidinecarboxylic acid and its esters, are commercially available at a moderate cost. Boc anhydride and ethylmagnesium bromide are also readily available, though the cost of Grignard reagents can be a significant contributor to the overall cost, especially at scale.[2][3] The use of DIBAL-H also adds to the expense. |
| Operational Complexity | This route involves multiple steps, including protection and deprotection, which adds to the overall operational time and complexity. The use of cryogenic temperatures (-78 °C) for the reduction step can be challenging on an industrial scale. Grignard reactions require strict anhydrous conditions.[4] |
| Safety | Grignard reagents are highly reactive and can be pyrophoric.[4] The use of DIBAL-H, another pyrophoric reagent, requires specialized handling procedures. The quenching of both DIBAL-H and Grignard reactions is highly exothermic and must be carefully controlled.[4] |
| Stereochemistry | This route produces a racemic mixture of (R)- and (S)-2-(4-Piperidinyl)-1-propanol. Separation of enantiomers would require an additional resolution step, adding to the cost and reducing the overall yield of the desired enantiomer. |
Route 2: The Catalytic Hydrogenation Pathway
This approach involves the synthesis of the corresponding pyridine analog, 2-(4-pyridyl)-1-propanol, followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine. This strategy can be advantageous as it avoids the use of protecting groups and highly reactive organometallic reagents.
Reaction Scheme:
Experimental Protocol:
Step 1: Reduction of 4-Acetylpyridine
-
Dissolve 4-acetylpyridine in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to give 2-(4-pyridyl)-1-propanol.
Step 2: Catalytic Hydrogenation of 2-(4-pyridyl)-1-propanol
-
Dissolve 2-(4-pyridyl)-1-propanol in a suitable solvent, often acetic acid or an alcohol.
-
Add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on carbon (Rh/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-70 bar).
-
Stir the reaction at room temperature or with gentle heating until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Neutralize the filtrate with a base and extract the product into an organic solvent.
-
Dry the organic layer and concentrate to yield 2-(4-Piperidinyl)-1-propanol.
Cost-Benefit Analysis:
| Factor | Analysis |
| Yield | The reduction of the ketone with NaBH₄ is typically high-yielding (>90%). The catalytic hydrogenation of the pyridine ring can also be very efficient, with yields often exceeding 95%. |
| Cost | 4-Acetylpyridine is a readily available and relatively inexpensive starting material. Sodium borohydride is also a cost-effective reducing agent. The main cost driver in this route is the precious metal catalyst (PtO₂ or Rh/C). However, these catalysts have high turnover numbers and can often be recovered and reused, mitigating their cost on a large scale. |
| Operational Complexity | This two-step process is generally less complex than the Grignard route. It avoids protecting groups and cryogenic temperatures. However, it requires specialized high-pressure hydrogenation equipment. |
| Safety | Catalytic hydrogenation involves the use of flammable hydrogen gas under high pressure, which poses significant safety risks if not handled properly in a dedicated reactor.[5][6] The catalysts themselves can be pyrophoric, especially after use when they are saturated with hydrogen.[5] |
| Stereochemistry | Similar to the Grignard route, this method produces a racemic mixture of the final product. |
Route 3: The Asymmetric Synthesis Strategy
For many pharmaceutical applications, a single enantiomer of a chiral molecule is required. This route focuses on establishing the desired stereocenter early in the synthesis through an asymmetric reduction of a prochiral ketone precursor, 1-(4-pyridyl)propan-1-one. This is followed by the hydrogenation of the pyridine ring.
Reaction Scheme:
Experimental Protocol:
Step 1: Synthesis of 1-(4-pyridyl)propan-1-one
-
To a solution of isonicotinonitrile in anhydrous THF at 0 °C, add a solution of ethylmagnesium bromide (1.1 eq.) dropwise.
-
After the addition, warm the reaction to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of aqueous acid (e.g., 2M HCl) and stir until the intermediate imine is fully hydrolyzed.
-
Neutralize the reaction with a base and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to yield 1-(4-pyridyl)propan-1-one.
Step 2: Asymmetric Reduction of 1-(4-pyridyl)propan-1-one
-
Using a CBS Catalyst (Corey-Bakshi-Shibata):
-
To a solution of the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS, 5-10 mol%) in anhydrous THF at room temperature, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6-1.0 eq.) dropwise.[7][8]
-
Cool the mixture to 0 °C and add a solution of 1-(4-pyridyl)propan-1-one in THF dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol, followed by aqueous acid.
-
Extract the product, dry, and concentrate to yield the enantiomerically enriched 2-(4-pyridyl)-1-propanol.
-
-
Using a Noyori-type Catalyst:
-
In a high-pressure reactor, dissolve the ketone and a chiral ruthenium catalyst (e.g., RuCl₂n, 0.1-1 mol%) in a suitable solvent (e.g., methanol).
-
Pressurize the reactor with hydrogen gas (10-100 atm) and stir at a specified temperature (e.g., 25-80 °C) until the reaction is complete.
-
After cooling and venting, the solvent is removed, and the product is purified.
-
Step 3: Catalytic Hydrogenation of the Chiral Pyridyl Alcohol
-
This step is analogous to Step 2 of Route 2, using the enantiomerically enriched 2-(4-pyridyl)-1-propanol as the substrate. The conditions for hydrogenation should be chosen to avoid racemization of the newly formed stereocenter.
Cost-Benefit Analysis:
| Factor | Analysis |
| Yield | The synthesis of the ketone precursor is generally efficient. The asymmetric reduction step can provide high yields (80-95%) with excellent enantioselectivity (>95% ee). The final hydrogenation step is also typically high-yielding. |
| Cost | The starting material, isonicotinonitrile, is relatively inexpensive. The primary cost driver is the chiral catalyst used in the asymmetric reduction. Both CBS reagents and Noyori-type catalysts are expensive, although they are used in catalytic amounts. The cost of these catalysts can be a significant factor, especially during process development and scale-up. |
| Operational Complexity | This route involves a multi-step synthesis that requires careful control of reaction conditions to achieve high enantioselectivity. The use of air- and moisture-sensitive reagents and catalysts adds to the operational complexity. |
| Safety | The synthesis of the ketone involves a Grignard reaction with its associated hazards. The asymmetric reduction using borane reagents requires careful handling. The final hydrogenation step carries the risks associated with high-pressure hydrogen and pyrophoric catalysts. |
| Stereochemistry | This is the key advantage of this route. It allows for the direct synthesis of a single enantiomer of the final product with high optical purity, eliminating the need for costly and often inefficient chiral resolution steps. |
Quantitative Data Summary and Comparison
| Parameter | Route 1: Grignard Reaction | Route 2: Catalytic Hydrogenation | Route 3: Asymmetric Synthesis |
| Starting Materials | Methyl 4-piperidinecarboxylate, Boc Anhydride, DIBAL-H, Ethylmagnesium Bromide | 4-Acetylpyridine, NaBH₄ | Isonicotinonitrile, Ethylmagnesium Bromide, Chiral Catalyst, Borane Reagent |
| Number of Steps | 4 | 2 | 3 |
| Estimated Overall Yield | 60-70% (for racemic mixture) | 85-95% (for racemic mixture) | 70-85% (for single enantiomer) |
| Key Reagent Cost | Moderate to High (Grignard, DIBAL-H, Boc Anhydride) | Low to Moderate (Catalyst is main cost) | High (Chiral Catalyst) |
| Operational Complexity | High (multiple steps, cryogenic temp., anhydrous conditions) | Moderate (high-pressure equipment) | High (anhydrous conditions, sensitive catalysts) |
| Safety Concerns | Pyrophoric reagents, exothermic quenches | High-pressure H₂, pyrophoric catalysts | Grignard reaction, borane reagents, high-pressure H₂ |
| Stereochemical Control | None (racemic) | None (racemic) | Excellent (enantiomerically pure) |
Conclusion and Recommendations
The optimal synthetic route for 2-(4-Piperidinyl)-1-propanol is highly dependent on the specific requirements of the project, particularly with regard to stereochemistry and scale.
-
For early-stage research and development where a racemic mixture is sufficient , Route 2 (Catalytic Hydrogenation) offers the most attractive option. It is a high-yielding, two-step process with relatively low-cost starting materials and avoids the complexities of protecting groups and highly reactive organometallics. While it requires specialized hydrogenation equipment, the operational simplicity and high overall yield make it a strong candidate for producing significant quantities of the racemic material.
-
Route 1 (Grignard Reaction) , while a classic and viable approach, is less favorable due to its multi-step nature, the use of expensive and hazardous reagents like DIBAL-H, and the requirement for cryogenic temperatures. The overall yield is also likely to be lower than the hydrogenation route.
-
For the development of a modern pharmaceutical agent where a single enantiomer is almost certainly required, Route 3 (Asymmetric Synthesis) is the superior choice, despite its higher initial cost and complexity. The ability to generate a stereochemically pure product directly avoids the need for challenging and often low-yielding chiral resolutions of the final product. The investment in a more expensive chiral catalyst is often justified by the significantly higher value of the enantiomerically pure product and the streamlined downstream processing.
References
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American Chemical Society. Grignard Reaction. [Link]
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PrepChem. Synthesis of 1-(4-pyridinyl)-2-propanone. [Link]
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Dataintelo. Grignard Reagents Market Report. [Link]
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PubChem. 4-Acetylpyridine. [Link]
- Reddymasu, S. et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
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Organic Syntheses. Preparation of (S)-Nonafluorobutanesulfinamide. [Link]
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Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]
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Oakwood Chemical. Ethyl magnesium bromide 1.0M in 2-MeTHF. [Link]
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Surepure Chemetals. Platinum(IV) Oxide Hydrate, Adams's catalyst. [Link]
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IndiaMART. Rhodium On Carbon Catalyst. [Link]
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IndiaMART. 4- Acetyl Pyridine(1122-54-9). [Link]
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Wikipedia. Corey–Itsuno reduction. [Link]
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Wikipedia. Asymmetric hydrogenation. [Link]
- Ohkuma, T. & Noyori, R. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. (2010).
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MarketsandMarkets. Grignard Reagents Market. [Link]
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H.E.L Group. Hydrogenation: How we can make it safer. [Link]
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A Comparative Guide to the Cross-Validation of Experimental Results for 2-(4-Piperidinyl)-1-propanol
For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramount. This guide provides a comprehensive framework for the cross-validation of analytical results for 2-(4-Piperidinyl)-1-propanol, a versatile intermediate in pharmaceutical synthesis.[1] Given the limited publicly available data for this specific molecule, this document establishes a robust validation strategy by drawing parallels with structurally similar piperidine derivatives and adhering to stringent regulatory guidelines. We will explore orthogonal analytical techniques, detail their validation parameters, and compare their performance characteristics to ensure the generation of reliable and reproducible data.
Introduction to 2-(4-Piperidinyl)-1-propanol and the Imperative of Cross-Validation
2-(4-Piperidinyl)-1-propanol is a secondary alcohol containing a piperidine moiety. Its structure lends itself to diverse applications in medicinal chemistry, acting as a key building block for more complex therapeutic agents. The synthesis of its hydrochloride salt has been described, with gas chromatography (GC) being a cited method for content analysis.[1]
Cross-validation of analytical methods is a critical component of the lifecycle management of an analytical procedure.[2][3] It provides documented evidence that a method is suitable for its intended purpose and ensures consistency and reliability of data, particularly when methods are transferred between laboratories or when a new method is introduced to replace an existing one. This is especially crucial in the pharmaceutical industry, where data integrity directly impacts product quality and patient safety.
This guide will focus on two primary analytical techniques for the characterization and purity assessment of 2-(4-Piperidinyl)-1-propanol:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For 2-(4-Piperidinyl)-1-propanol, both HPLC and GC-MS offer distinct advantages and are suitable for orthogonal testing, a cornerstone of robust method validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Analyte Volatility | Not a primary requirement. | Requires the analyte to be volatile or amenable to derivatization to increase volatility. |
| Derivatization | Generally not required, but can be used to enhance detection. | May be necessary for polar compounds like alcohols and amines to improve peak shape and thermal stability. |
| Detection | UV-Vis, Refractive Index, Fluorescence, Mass Spectrometry (LC-MS). | Mass Spectrometry provides structural information and high selectivity. |
| Primary Application | Purity determination, quantification of related substances, assay. | Identification of impurities, residual solvent analysis, quantification of volatile components. |
| Key Strengths | Wide applicability, high precision and accuracy, non-destructive. | High sensitivity and selectivity, definitive identification through mass spectra. |
| Potential Challenges | Peak tailing for basic compounds like piperidines, choice of appropriate column and mobile phase. | Potential for on-column degradation of thermally labile compounds, requirement for derivatization can add complexity. |
Experimental Protocols
The following protocols are illustrative and should be optimized and validated for the specific laboratory environment and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is designed for the quantitative determination of 2-(4-Piperidinyl)-1-propanol and its non-volatile impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Rationale for Method Design:
-
A C18 column is a good starting point for moderately polar compounds.
-
The use of trifluoroacetic acid in the mobile phase helps to improve the peak shape of the basic piperidine moiety by ion-pairing.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
UV detection at a low wavelength (210 nm) is chosen as the analyte lacks a strong chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is designed for the identification and quantification of volatile impurities and can also be used for the assay of 2-(4-Piperidinyl)-1-propanol, potentially after derivatization.
Chromatographic Conditions:
-
Column: A non-polar or medium-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve peak shape and volatility.
Rationale for Method Design:
-
A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of compounds.
-
The temperature program is designed to elute the target analyte and potential impurities within a reasonable time frame.
-
EI at 70 eV provides reproducible mass spectra that can be compared to library databases for identification.
Method Validation: A Framework for Trustworthiness
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) and FDA guidelines.[2][4][5]
Validation Parameters:
| Parameter | HPLC (Assay and Impurities) | GC-MS (Impurity Identification and Quantification) |
| Specificity | Demonstrate separation of the main peak from potential impurities and degradation products. | Confirm the identity of the main peak and any impurities through mass spectral matching. |
| Linearity | A minimum of five concentrations covering the expected range (e.g., 80-120% for assay, LOQ to 120% of the specification limit for impurities). | A minimum of five concentrations covering the expected range of the impurities. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | The interval between the upper and lower concentrations of the impurities that can be reliably quantified. |
| Accuracy | Determined by recovery studies of spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). | Determined by recovery studies of spiked impurities at a minimum of three concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment). | Repeatability and intermediate precision for the quantification of impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | The lowest concentration of an impurity that can be reliably detected. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. | Deliberate variations in method parameters such as oven temperature ramp rate, carrier gas flow, and injection temperature. |
Cross-Validation of Experimental Results
Cross-validation is performed to compare the results from two different analytical methods (e.g., HPLC and GC-MS) or the same method in different laboratories.
Inter-Method Cross-Validation (HPLC vs. GC-MS)
The objective is to demonstrate that both methods provide equivalent results for the assay of 2-(4-Piperidinyl)-1-propanol.
Workflow:
Caption: Inter-method cross-validation workflow.
Procedure:
-
Analyze a single, homogeneous batch of 2-(4-Piperidinyl)-1-propanol using both the validated HPLC and GC-MS methods.
-
Perform multiple replicate injections for each method.
-
Statistically compare the mean assay values obtained from both methods. A Student's t-test can be used to determine if there is a significant difference between the results.
-
A Bland-Altman plot can be used to visualize the agreement between the two methods.
Acceptance Criteria: The difference between the mean results from the two methods should be within a pre-defined acceptance limit (e.g., ±2.0%).
Comparative Analysis with an Alternative Compound: 2-(4-Piperidyl)-2-propanol
A meaningful comparison can be made with a structurally similar compound. 2-(4-Piperidyl)-2-propanol is a tertiary alcohol isomer of the target compound.
| Feature | 2-(4-Piperidinyl)-1-propanol | 2-(4-Piperidyl)-2-propanol |
| Structure | Secondary alcohol | Tertiary alcohol |
| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol | 143.23 g/mol |
| Expected Polarity | More polar | Less polar |
| HPLC Retention | Shorter retention time on a reverse-phase column compared to its isomer. | Longer retention time on a reverse-phase column. |
| GC Elution | May require derivatization for good peak shape. | More likely to undergo dehydration at high temperatures in the GC inlet. |
| Mass Spectrum | Expected to show a prominent fragment from the loss of the propanol side chain. | Will likely show a strong peak corresponding to the loss of a methyl group. |
Conclusion
The cross-validation of experimental results for 2-(4-Piperidinyl)-1-propanol requires a systematic and scientifically sound approach. By employing orthogonal analytical techniques such as HPLC and GC-MS, and by adhering to rigorous validation protocols based on ICH and FDA guidelines, researchers can ensure the generation of high-quality, reliable data. This guide provides a comprehensive framework for establishing such a system, thereby supporting the development of safe and effective pharmaceutical products.
References
- CN111606842A - Preparation method of 2- (4-piperidyl)
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Sandle, T. (2015).
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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PubChem. (n.d.). Piperidine. [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine. [Link]
- W. S. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
- ResearchGate. (2020).
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Chromatography Forum. (2015). piperidine analysis in API by GC-HS. [Link]
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JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
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ResearchGate. (2016). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]
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ResearchGate. (2018). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
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NIH. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
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gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
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Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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NIH. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
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ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes | Request PDF. [Link]
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ResearchGate. (2023). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(4-Piperidinyl)-1-propanol: A Guide to Safety and Compliance
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Piperidinyl)-1-propanol, ensuring the protection of personnel and the environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, building a foundation of trust that goes beyond the product itself.
Understanding the Hazard Profile of 2-(4-Piperidinyl)-1-propanol
Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. 2-(4-Piperidinyl)-1-propanol is a compound that demands careful handling due to its specific combination of functional groups: a piperidine ring and a propanol side chain.
A Safety Data Sheet (SDS) for a similar compound provides critical hazard information. This chemical is classified as a highly flammable liquid and vapor, can cause serious eye damage, and may lead to drowsiness or dizziness. These hazards dictate the stringent precautions necessary during its handling and disposal.
| Hazard Classification | Description | Primary Concern for Disposal |
| Flammable Liquid, Category 2 | Highly flammable liquid and vapor. | Risk of ignition from heat, sparks, or open flames. Vapors can form explosive mixtures with air. Requires storage away from ignition sources and use of non-sparking tools. |
| Serious Eye Damage, Category 1 | Causes serious eye damage. | Direct contact can lead to severe and potentially permanent eye injury. Mandates the use of appropriate eye protection. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause drowsiness or dizziness. | Inhalation of vapors can affect the central nervous system. Requires handling in a well-ventilated area or with respiratory protection. |
Immediate Safety Protocols: The First Line of Defense
Adherence to strict safety protocols is non-negotiable when handling and preparing 2-(4-Piperidinyl)-1-propanol for disposal. The following steps are critical to mitigate the identified risks:
-
Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. In situations with a risk of vapor inhalation, a respirator may be necessary.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.
-
Ignition Source Control: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment. Use only non-sparking tools when transferring the material.
-
Static Discharge Prevention: Ground and bond containers and receiving equipment to prevent the buildup of static electricity, which can serve as an ignition source.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 2-(4-Piperidinyl)-1-propanol is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The U.S. Environmental Protection Agency (EPA) has strict regulations regarding the disposal of hazardous waste, and compliance is mandatory.
Workflow for the Disposal of 2-(4-Piperidinyl)-1-propanol
Caption: Disposal workflow for 2-(4-Piperidinyl)-1-propanol.
Step 1: Waste Segregation and Collection
The cornerstone of proper chemical waste management is correct segregation. 2-(4-Piperidinyl)-1-propanol should be collected in a designated hazardous waste container.
-
Action: Collect waste 2-(4-Piperidinyl)-1-propanol in a clearly labeled, tightly sealed chemical waste container.
-
Causality: Proper labeling and containment prevent accidental mixing with incompatible chemicals and ensure that waste handlers are aware of the container's contents and associated hazards.
Step 2: Container Selection and Labeling
-
Action: Use a container made of a material compatible with 2-(4-Piperidinyl)-1-propanol. The container must be in good condition and have a secure, leak-proof lid. Label the container with "Hazardous Waste," the full chemical name "2-(4-Piperidinyl)-1-propanol," and the associated hazard pictograms (flammable, corrosive/eye damage, irritant).
-
Causality: A compatible and sealed container prevents leaks and reactions. Clear labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.
Step 3: Storage of Waste
-
Action: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from heat, sparks, and open flames.
-
Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, fires, and unauthorized access.
Step 4: Final Disposal
-
Action: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Causality: Licensed hazardous waste contractors are trained and equipped to handle and transport hazardous materials safely and are knowledgeable about the complex regulations governing their ultimate disposal, which often involves high-temperature incineration at an approved facility.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response Decision Tree
Caption: Decision tree for spill response.
-
Small Spills: For a small spill within a chemical fume hood, ensure you are wearing appropriate PPE. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.
-
Large Spills: For a large spill, or any spill outside of a fume hood, evacuate the area immediately and notify your institution's EHS or emergency response team.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are not only scientifically sound but also environmentally responsible.
References
-
Material Safety Data Sheet 1-Propanol. West Liberty University. [Link]
- Safety D
Navigating the Safe Handling of 2-(4-Piperidinyl)-1-propanol: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted piperidines like 2-(4-Piperidinyl)-1-propanol represent a class of compounds with significant potential. However, their safe manipulation in the laboratory is paramount, not just for regulatory compliance, but for the well-being of the researchers driving innovation. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when working with 2-(4-Piperidinyl)-1-propanol, ensuring a secure and productive research environment.
Understanding the Hazard: A Logic-Driven Approach
Therefore, our safety protocols must be built on the assumption that 2-(4-Piperidinyl)-1-propanol is a hazardous substance requiring diligent protection against skin and eye contact, inhalation, and ingestion. The core principle of our safety ethos is the "Hierarchy of Controls," where PPE is the final, but critical, line of defense after engineering and administrative controls have been implemented.
The Last Line of Defense: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment that adapts to the specific experimental context. The following table outlines the recommended PPE for various laboratory operations involving 2-(4-Piperidinyl)-1-propanol.
| Operation | Minimum PPE Requirement | Enhanced Precautions (High Concentration/Volume) |
| Weighing and Solid Handling | Nitrile gloves (double-gloved), safety glasses with side shields, lab coat. | Add a face shield and work in a ventilated balance enclosure or fume hood.[4] |
| Solution Preparation and Transfers | Nitrile gloves (double-gloved), chemical splash goggles, lab coat. | Chemical-resistant apron over a lab coat, consider heavier-duty gloves (e.g., butyl rubber for organic solvents).[6] |
| Running Reactions and Workups | Nitrile gloves (double-gloved), chemical splash goggles, lab coat, working within a certified chemical fume hood.[4] | Chemical-resistant apron, face shield, and potentially a respirator with an organic vapor cartridge if there is a risk of aerosolization outside of a fume hood. |
| Waste Disposal | Nitrile gloves (double-gloved), safety glasses with side shields, lab coat. | Chemical splash goggles and a face shield, especially when handling larger volumes of waste. |
A Step-by-Step Protocol for Donning and Doffing PPE
The effectiveness of PPE is intrinsically linked to its correct use. Following a meticulous procedure for putting on and taking off your protective gear is a self-validating system to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, buttoned lab coat that fits properly.
-
Eye and Face Protection: Don your safety glasses or chemical splash goggles. If a higher risk of splashes is anticipated, add a face shield.
-
Gloves: Put on your first pair of nitrile gloves, ensuring they cover the cuffs of your lab coat. If double-gloving, put the second pair on over the first.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: If double-gloved, remove the outer, more contaminated pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Eye and Face Protection: Remove your face shield (if used) and then your safety glasses or goggles from the back of your head forward.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans: Ensuring a Safe Workflow
Safe handling extends beyond personal protection to include the logistical management of the chemical and its waste.
Operational Plan:
All work with 2-(4-Piperidinyl)-1-propanol, especially when not in a solid, contained form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] An emergency eyewash station and safety shower must be readily accessible.[7]
Disposal Plan:
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be collected in a designated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused 2-(4-Piperidinyl)-1-propanol and any solutions containing it must be disposed of as hazardous chemical waste in a properly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. Never dispose of this chemical down the drain.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling 2-(4-Piperidinyl)-1-propanol.
Caption: PPE selection workflow for 2-(4-Piperidinyl)-1-propanol.
By adhering to these rigorous, scientifically-grounded safety protocols, researchers can confidently and safely unlock the potential of 2-(4-Piperidinyl)-1-propanol and other novel compounds in their pursuit of scientific advancement.
References
-
PubChem. (n.d.). 1,3-Bis(4-piperidinyl)propane. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]
-
Lab Alley. (n.d.). Propanol Safety & Hazards. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet 1-Propanol. Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
Sources
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- 2. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. laballey.com [laballey.com]
- 5. fishersci.com [fishersci.com]
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- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
